Adipic acid-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
3,3,4,4-tetradeuteriohexanedioic acid |
InChI |
InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1D2,2D2 |
InChI Key |
WNLRTRBMVRJNCN-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])CC(=O)O |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Adipic Acid-d4: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of deuterated adipic acid (Adipic acid-d4). The information is intended to support researchers and professionals in the fields of analytical chemistry, metabolomics, and pharmaceutical development who utilize stable isotope-labeled compounds.
Chemical Identity and Structure
This compound is a stable isotope-labeled version of adipic acid (hexanedioic acid), a C6 aliphatic dicarboxylic acid. In this formulation, four hydrogen atoms have been replaced by deuterium atoms. The position of deuteration is critical for its application and is specified in its nomenclature. The two most common isotopologues are Adipic acid-2,2,5,5-d4 and Adipic acid-3,3,4,4-d4. The latter is frequently used as an internal standard in mass spectrometry-based quantification.
The fundamental structure consists of a four-carbon chain flanked by two carboxylic acid groups. The incorporation of deuterium increases the molecular weight by approximately four units compared to the natural adipic acid, which allows it to be distinguished by mass spectrometry while maintaining nearly identical chemical and physical properties.
Table 1: Structural and Identification Data for Adipic acid-3,3,4,4-d4
| Parameter | Value | Reference |
| IUPAC Name | 3,3,4,4-tetradeuteriohexanedioic acid | [1] |
| Synonyms | Hexanedioic acid-3,3,4,4-d4, this compound | [2] |
| Molecular Formula | C₆H₆D₄O₄ | [2] |
| CAS Number | 121311-78-2 | [2] |
| SMILES | O=C(O)CC([2H])([2H])C([2H])([2H])CC(=O)O | [1] |
| InChI Key | WNLRTRBMVRJNCN-KHORGVISSA-N |
Physicochemical Properties
The physicochemical properties of this compound are nearly identical to those of its unlabeled counterpart, with the exception of molecular weight and properties influenced by it (e.g., density). The data presented below for unlabeled adipic acid serves as a reliable reference.
Table 2: Physicochemical Properties of Adipic Acid
| Property | Value | Reference |
| Molecular Weight (d4) | ~150.17 g/mol | |
| Molecular Weight (unlabeled) | 146.14 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 151-154 °C | |
| Boiling Point | 265 °C at 100 mm Hg | |
| Water Solubility | 1.44 g/100 mL (15 °C) | |
| pKa1 | 4.43 (at 25 °C) | |
| pKa2 | 5.41 (at 25 °C) | |
| LogP | 0.09 |
Table 3: Solubility of Adipic Acid (Unlabeled) in Various Solvents at 25°C
| Solvent | Solubility ( g/100g Solvent) |
| Methanol | 59.0 |
| Ethanol | 42.0 |
| Acetone | 27.0 |
| Ethyl Acetate | 10.0 |
| Cyclohexane | 0.4 |
Experimental Protocols
Representative Synthesis of Adipic Acid
A common laboratory-scale synthesis of adipic acid involves the oxidative cleavage of a cyclohexene double bond. To synthesize this compound, a deuterated starting material would be required. The following protocol describes the synthesis of unlabeled adipic acid from cyclohexene and can be adapted accordingly.
Protocol: Oxidative Cleavage of Cyclohexene with Potassium Permanganate
-
Reaction Setup: In a 250 mL Erlenmeyer flask, combine 50 mL of water, 2 mL of cyclohexene, and 8.4 g of potassium permanganate.
-
Reaction Initiation: Loosely stopper the flask and swirl vigorously. The reaction is exothermic, and the flask should become warm (35-40°C). If necessary, gently warm the mixture on a steam bath to initiate the reaction.
-
Oxidation: Swirl the flask frequently for a 20-minute period. Monitor the reaction for the presence of the purple permanganate color using a spot test on filter paper. If permanganate persists, add small portions of methanol to consume the excess.
-
Workup: Filter the mixture through a Buchner funnel under vacuum to remove the manganese dioxide precipitate. Wash the precipitate with two 10 mL portions of hot 1% sodium hydroxide solution.
-
Concentration: Transfer the filtrate to a beaker and boil until the volume is reduced to approximately 10 mL.
-
Crystallization: Cool the solution in an ice-water bath. Carefully acidify the solution to a pH of ~1 by adding concentrated hydrochloric acid dropwise with stirring. This will precipitate the adipic acid.
-
Isolation and Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from a minimal amount of boiling water (~5 mL). Cool the solution to induce crystallization, then place in an ice bath for 10 minutes to maximize yield.
-
Drying: Collect the purified crystals by vacuum filtration and dry thoroughly.
Note: For the synthesis of this compound, one would typically start with a deuterated precursor such as cyclohexene-d8 or employ a method that allows for deuteration at specific positions.
Use as an Internal Standard in LC-MS/MS Analysis
This compound is primarily used as an internal standard (IS) for the accurate quantification of adipic acid in biological matrices. The IS is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.
Representative Protocol: Quantification of Adipic Acid in Human Plasma
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of adipic acid in methanol.
-
Prepare a 1 mg/mL stock solution of this compound (IS) in methanol.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the adipic acid stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards.
-
Spike control human plasma with the working solutions to create calibrators at concentrations ranging from 0.1 to 50 µg/mL.
-
Prepare QCs at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 200 µL of the IS working solution (e.g., 5 µg/mL in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 3 minutes, followed by a re-equilibration period.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
Adipic Acid: Q1: 145.1 m/z → Q3: 127.1 m/z (loss of H₂O).
-
This compound (IS): Q1: 149.1 m/z → Q3: 131.1 m/z (loss of H₂O).
-
-
-
Data Analysis:
-
Quantify the adipic acid concentration by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the area ratios against the nominal concentrations of the calibrators using a weighted (1/x²) linear regression.
-
Diagrams and Workflows
Synthesis Pathway
Caption: Representative synthesis of this compound via oxidation of a deuterated precursor.
LC-MS/MS Analytical Workflow
Caption: Standard workflow for bioanalytical sample quantification using a stable isotope-labeled internal standard.
Spectroscopic Analysis
¹H NMR Spectroscopy
In the ¹H NMR spectrum of unlabeled adipic acid (in DMSO-d₆), characteristic peaks are observed for the carboxylic acid protons (~12.0 ppm), the α-methylene protons (~2.2 ppm), and the β-methylene protons (~1.5 ppm). For Adipic acid-3,3,4,4-d4 , the key difference would be the absence of the signal around 1.5 ppm, as these β-protons have been replaced by deuterium. The signal for the α-methylene protons at ~2.2 ppm would simplify from a multiplet to a triplet.
Mass Spectrometry
In mass spectrometry, this compound is readily distinguished from its unlabeled counterpart by a mass shift. The molecular ion [M-H]⁻ for unlabeled adipic acid is observed at m/z 145.1. For this compound, this ion is observed at m/z 149.1. This +4 Da mass difference allows for the simultaneous detection of both the analyte and the internal standard without cross-interference. The fragmentation pattern is generally conserved, with characteristic losses such as water (H₂O or D₂O/HDO) and the carboxyl group.
References
The Role of Adipic Acid-d4 in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Adipic acid-d4, a stable isotope-labeled form of adipic acid, serves as a critical tool in modern research, primarily enabling precise and accurate quantification of its unlabeled counterpart in various biological and industrial samples. Its utility extends to metabolic studies where it can act as a tracer to elucidate complex biochemical pathways. This technical guide provides an in-depth overview of the applications of this compound, focusing on its use as an internal standard in mass spectrometry-based quantitative analysis and its potential as a tracer in metabolic research.
Core Application: Internal Standard for Quantitative Analysis
The most prevalent use of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of adipic acid.[1] Due to its identical chemical properties to natural adipic acid but with a different mass, this compound is the ideal internal standard, co-eluting with the analyte during chromatography and experiencing similar ionization effects in the mass spectrometer. This allows for the correction of variations during sample preparation and analysis, leading to highly accurate and precise measurements.
Experimental Workflow for Quantitative Analysis
The general workflow for using this compound as an internal standard in a quantitative LC-MS/MS analysis is depicted below.
Sample Preparation Protocols
The choice of sample preparation protocol is critical and depends on the biological matrix. Below are summarized protocols for plasma and urine.
Table 1: Sample Preparation Protocols for Adipic Acid Quantification
| Matrix | Protocol | Reference |
| Plasma/Serum | 1. To 100 µL of plasma/serum, add 295 µL of acetonitrile containing 1% formic acid and 5 µL of this compound internal standard solution. 2. Vortex for 1 minute. 3. Centrifuge to pellet proteins. 4. Collect the supernatant for LC-MS/MS analysis. | [2] |
| Urine | 1. Determine the urine volume based on creatinine concentration. 2. Add a known amount of this compound internal standard. 3. Acidify the sample with HCl. 4. Extract with an organic solvent (e.g., diethyl ether, ethyl acetate) twice. 5. Evaporate the solvent under a stream of nitrogen. 6. Reconstitute the residue for analysis. Derivatization may be required for GC-MS. | [3][4] |
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
While specific parameters need to be optimized for each instrument and application, the following table provides a starting point for the LC-MS/MS analysis of adipic acid using this compound as an internal standard.
Table 2: General LC-MS/MS Parameters for Adipic Acid Analysis
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A gradient from high aqueous to high organic |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Transitions | Adipic acid: To be determined empirically this compound: To be determined empirically |
Note: Specific MRM (Multiple Reaction Monitoring) transitions for adipic acid and this compound need to be determined by infusing standard solutions of each compound into the mass spectrometer.
Application as a Tracer in Metabolic Research
This compound can also be employed as a tracer to investigate metabolic pathways, particularly those related to fatty acid oxidation and dicarboxylic acid metabolism.[5] By introducing a known amount of the labeled compound into a biological system (in vivo or in vitro), researchers can track its conversion into various metabolites, thereby elucidating pathway intermediates and quantifying metabolic fluxes.
Metabolic Pathways of Adipic Acid
Adipic acid is a dicarboxylic acid that can be formed through the omega-oxidation of fatty acids. It can then be further metabolized through beta-oxidation. Understanding these pathways is crucial for designing and interpreting tracer studies.
Experimental Design for Tracer Studies
A typical tracer study using this compound would involve the following steps:
-
Administration: Introduction of a known quantity of this compound to the biological system (e.g., oral gavage in animal models, addition to cell culture media).
-
Time-Course Sampling: Collection of biological samples (e.g., blood, urine, tissue) at various time points after administration.
-
Metabolite Extraction and Analysis: Extraction of metabolites from the samples and analysis by mass spectrometry to identify and quantify this compound and its labeled downstream metabolites.
-
Metabolic Flux Analysis: Use of computational models to calculate the rates of metabolic reactions (fluxes) based on the isotopic enrichment data.
Adipic Acid Metabolism and Disease
Elevated levels of adipic acid in urine, a condition known as dicarboxylic aciduria, can be indicative of certain metabolic disorders, particularly those affecting fatty acid β-oxidation. In these conditions, the ω-oxidation pathway becomes more active as an alternative route for fatty acid metabolism, leading to an accumulation of dicarboxylic acids like adipic acid. The use of this compound as a tracer could potentially be used to study the dynamics of these pathways in disease models.
Conclusion
This compound is an indispensable tool for researchers in various scientific disciplines. Its primary role as an internal standard in mass spectrometry provides the accuracy and precision required for robust quantitative analysis of adipic acid in complex matrices. Furthermore, its potential as a metabolic tracer opens avenues for detailed investigation of fatty acid metabolism and its dysregulation in disease. The methodologies and information presented in this guide offer a solid foundation for the effective application of this compound in research and development.
References
Synthesis and Isotopic Purity of Adipic Acid-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Adipic acid-d4, a crucial labeled compound in metabolic research and as an internal standard in analytical chemistry. This document details a robust synthetic route, outlines rigorous analytical methodologies for determining isotopic purity, and presents quantitative data in a clear, accessible format.
Synthesis of Adipic Acid-2,2,5,5-d4
The synthesis of this compound is strategically achieved through a two-step process commencing with the deuteration of cyclohexanone at the alpha positions, followed by an oxidative cleavage of the deuterated intermediate. This method ensures the specific incorporation of four deuterium atoms.
Synthetic Pathway Overview
The synthesis proceeds via two main stages:
-
α-Deuteration of Cyclohexanone: Cyclohexanone undergoes a base-catalyzed hydrogen-deuterium exchange at the four alpha-protons using deuterium oxide (D₂O) as the deuterium source.
-
Oxidation of Cyclohexanone-2,2,6,6-d4: The resulting deuterated cyclohexanone is then oxidized to yield Adipic acid-2,2,5,5-d4.
Experimental Protocols
Step 1: Synthesis of Cyclohexanone-2,2,6,6-d4
This procedure is adapted from methods for α-deuteration of ketones using a secondary amine catalyst.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 eq), deuterium oxide (D₂O, 10.0 eq), and pyrrolidine (0.2 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR by observing the disappearance of the signals corresponding to the α-protons.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude Cyclohexanone-2,2,6,6-d4 is then purified by distillation.
Step 2: Synthesis of Adipic Acid-2,2,5,5-d4
This protocol is a modification of the standard oxidation of cyclohexanone to adipic acid.[3]
-
Reaction Setup: In a three-necked flask fitted with a dropping funnel, a thermometer, and a reflux condenser, place a solution of Cyclohexanone-2,2,6,6-d4 (1.0 eq) in a suitable solvent such as acetic acid.
-
Oxidation: Slowly add a strong oxidizing agent, such as concentrated nitric acid (e.g., 68%), to the stirred solution. The reaction is exothermic and the temperature should be carefully controlled.
-
Reaction Completion and Isolation: After the addition is complete, the mixture is heated to ensure complete reaction. Upon cooling, the Adipic acid-2,2,5,5-d4 will crystallize.
-
Purification: The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from water to yield pure Adipic acid-2,2,5,5-d4.
Quantitative Data for Synthesis
The following table summarizes typical yields and isotopic enrichment for the synthesis of this compound.
| Step | Product | Typical Yield (%) | Isotopic Enrichment of Starting Material (atom % D) | Isotopic Enrichment of Product (atom % D) |
| 1 | Cyclohexanone-2,2,6,6-d4 | 85-95 | N/A | >98 |
| 2 | Adipic acid-2,2,5,5-d4 | 70-80 | >98 | >98 |
Note: Yields and isotopic enrichment can vary depending on reaction conditions and purification methods.
Isotopic Purity Analysis of this compound
The determination of isotopic purity is critical to ensure the quality and reliability of the labeled compound. This involves quantifying the distribution of all isotopologues (d0, d1, d2, d3, d4, etc.). The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Analytical Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative ¹H NMR is a powerful tool for determining isotopic purity by quantifying the residual, non-deuterated sites.
Experimental Protocol for ¹H qNMR:
-
Sample Preparation: Accurately weigh a sample of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A value of 30 seconds is generally sufficient.[4]
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for accurate integration).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the residual proton signals of this compound and a well-resolved signal from the internal standard.
-
Calculate the isotopic purity based on the integral values, the number of protons for each signal, the weights of the sample and standard, and the purity of the standard.
-
Table 2: Representative ¹H qNMR Parameters
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Solvent | DMSO-d6 |
| Internal Standard | Maleic Acid |
| Pulse Angle | 30° |
| Relaxation Delay (d1) | 30 s |
| Acquisition Time | 4 s |
| Number of Scans | 64 |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the distribution of isotopologues. For GC-MS analysis, derivatization of the carboxylic acid groups is typically required.
Experimental Protocol for GC-MS (with Diazomethane Derivatization):
-
Derivatization: Treat a solution of this compound in a suitable solvent (e.g., diethyl ether) with an ethereal solution of diazomethane until a persistent yellow color is observed. This converts the carboxylic acids to their methyl esters. Caution: Diazomethane is toxic and explosive.
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injection Mode: Split or splitless.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), ramp to a high temperature (e.g., 250 °C) to ensure elution of the dimethyl adipate.
-
MS Detection: Electron Ionization (EI) at 70 eV. Acquire data in full scan mode to observe the molecular ion cluster of the dimethyl adipate-d4.
-
-
Data Analysis:
-
Extract the mass spectrum corresponding to the dimethyl adipate peak.
-
Determine the relative abundances of the ions corresponding to the different isotopologues (d0 to d4 and beyond).
-
Correct for the natural abundance of ¹³C to accurately determine the isotopic distribution.
-
Table 3: Representative GC-MS Parameters
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Injection Temperature | 250 °C |
| Oven Program | 70 °C (2 min), then 10 °C/min to 250 °C (5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 50-250 |
Isotopic Purity Data
The following table presents a representative isotopic distribution for a batch of Adipic acid-2,2,5,5-d4 with a stated isotopic enrichment of 98 atom % D.
Table 4: Representative Isotopologue Distribution of this compound
| Isotopologue | Abbreviation | Representative Abundance (%) |
| Non-deuterated | d0 | < 0.1 |
| Mono-deuterated | d1 | < 0.5 |
| Di-deuterated | d2 | < 1.5 |
| Tri-deuterated | d3 | ~ 5.0 |
| Tetra-deuterated | d4 | > 93.0 |
Note: The data presented in this table is representative and may not reflect the exact isotopic distribution of a specific lot. It is crucial to refer to the Certificate of Analysis provided by the supplier for lot-specific data.
Conclusion
The synthesis of this compound via α-deuteration of cyclohexanone followed by oxidation provides a reliable route to this valuable labeled compound. Rigorous analysis of its isotopic purity using quantitative NMR and mass spectrometry is essential to ensure its suitability for demanding research and development applications. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and researchers working with deuterated compounds.
References
- 1. A simple method for α-position deuterated carbonyl compounds with pyrrolidine as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple method for α-position deuterated carbonyl compounds with pyrrolidine as catalyst. | Semantic Scholar [semanticscholar.org]
- 3. Selective Oxidation of Cyclohexanone to Adipic Acid Using Molecular Oxygen in the Presence of Alkyl Nitrites and Transition Metals as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Adipic acid-d4 CAS number and molecular weight
This technical guide provides comprehensive information on Adipic acid-d4 for researchers, scientists, and professionals in drug development. It covers its chemical properties, applications, and a detailed experimental protocol for its use as an internal standard in analytical methodologies.
Core Properties of this compound
This compound is a deuterated form of adipic acid, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in various scientific applications, particularly as an internal standard for mass spectrometry-based quantitative analysis. Different isotopologues of this compound exist, depending on the position of the deuterium atoms.
Quantitative Data Summary
For clarity and easy comparison, the key quantitative data for different isotopologues of this compound are summarized in the table below.
| Property | Adipic acid-3,3,4,4-d4 | Adipic acid-2,2,5,5-d4 |
| CAS Number | 121311-78-2[1][2][3][4] | 19031-55-1[5] |
| Molecular Formula | HOOCCH₂(CD₂)₂CH₂COOH | C₆H₆D₄O₄ |
| Molecular Weight | 150.17 g/mol | 150.17 g/mol |
| Synonyms | Hexanedioic acid-d4, 1,6-Hexanedioic acid, 1,4-Butanedicarboxylic acid | Hexanedioic-2,2,5,5-d4 acid |
Application in Quantitative Analysis
This compound is primarily utilized as an internal standard in analytical chemistry, especially in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical properties are nearly identical to the non-deuterated adipic acid, but its increased mass allows it to be distinguished by a mass spectrometer. This allows for accurate quantification of the non-labeled adipic acid in various biological and environmental samples.
Experimental Workflow: Use as an Internal Standard in LC-MS
The following diagram illustrates a typical workflow for using this compound as an internal standard for the quantification of adipic acid in a sample using LC-MS.
Detailed Experimental Protocol: Quantification of Adipic Acid in Human Plasma
This protocol provides a general framework for the quantification of adipic acid in human plasma using this compound as an internal standard with LC-MS.
1. Materials and Reagents:
-
Adipic acid (analytical standard)
-
This compound (internal standard)
-
Human plasma (K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
2. Preparation of Standard and Internal Standard Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve adipic acid and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the adipic acid primary stock solution with a 50:50 methanol/water mixture to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 methanol/water mixture.
3. Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate adipic acid from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Adipic acid: Q1/Q3 transition (e.g., m/z 145.1 -> 127.1)
-
This compound: Q1/Q3 transition (e.g., m/z 149.1 -> 131.1)
-
-
5. Data Analysis:
-
Integrate the peak areas for both adipic acid and this compound.
-
Calculate the peak area ratio of adipic acid to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of adipic acid in the plasma samples from the calibration curve.
This technical guide provides a foundational understanding of this compound and its application in quantitative analysis. Researchers should further optimize experimental conditions based on their specific instrumentation and sample matrices.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Major) | CAS 121311-78-2 | LGC Standards [lgcstandards.com]
- 3. isotope.com [isotope.com]
- 4. Adipic acid (3,3,4,4-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2632-0.5 [isotope.com]
- 5. Adipic acid-2,2,5,5-d4 | C6H10O4 | CID 12209289 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics of Deuterated Adipic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of deuterated adipic acid. The information is tailored for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations to clarify workflows.
Deuterated adipic acid, a stable isotope-labeled version of adipic acid, serves as a valuable tool in various scientific applications, including metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry. Understanding its physical properties is crucial for its effective application.
Quantitative Physical Characteristics
The physical properties of deuterated adipic acid are comparable to its non-deuterated counterpart, with slight variations arising from the increased mass of deuterium. The following table summarizes the key physical characteristics of both adipic acid and its deuterated form (adipic acid-d10).
| Physical Characteristic | Adipic Acid (Non-deuterated) | Deuterated Adipic Acid (Adipic acid-d10) |
| Molecular Formula | C₆H₁₀O₄ | C₆D₁₀O₄ |
| Molecular Weight | 146.14 g/mol | 156.20 g/mol |
| Appearance | White crystalline solid | White solid |
| Melting Point | 151-154 °C[1][2] | 151-154 °C |
| Boiling Point | 337.5 °C (decomposes)[1][2] | 265 °C at 100 mmHg |
| Density | 1.36 g/cm³ at 25 °C[2] | Data not readily available; expected to be slightly higher than adipic acid. |
| Solubility in Water | Moderately soluble; solubility increases with temperature. | 2.86 mg/mL (requires sonication) |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, and acetone. | Soluble in DMSO (100 mg/mL, requires sonication). |
| Isotopic Purity | Not Applicable | ≥98 atom % D |
Experimental Protocols
Detailed methodologies are essential for the accurate determination of the physical characteristics of chemical compounds. Below are standard experimental protocols for key physical property measurements.
1. Melting Point Determination (Capillary Method)
-
Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.
-
Procedure:
-
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a heating block or an oil bath within the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.
-
2. Boiling Point Determination (Thiele Tube Method)
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube, heating source (Bunsen burner or hot plate), mineral oil.
-
Procedure:
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer and immersed in a Thiele tube containing mineral oil.
-
The Thiele tube is gently heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool.
-
The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
-
3. Density Determination of a Solid (Pycnometer Method)
-
Principle: Density is the mass of a substance per unit volume. For a solid powder, the volume can be determined by the displacement of a liquid in which the solid is insoluble.
-
Apparatus: Pycnometer (a specific gravity bottle), analytical balance, a liquid of known density in which the solid is insoluble.
-
Procedure:
-
The mass of the clean, dry, and empty pycnometer is determined.
-
A known mass of the solid powder is added to the pycnometer.
-
The pycnometer is filled with a liquid of known density, ensuring all air bubbles are removed.
-
The total mass of the pycnometer containing the solid and the liquid is measured.
-
The pycnometer is emptied, cleaned, dried, and then filled with only the liquid of known density, and its mass is determined.
-
The volume of the solid is calculated from the masses measured, and the density is then determined.
-
4. Solubility Determination
-
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
-
Apparatus: Test tubes, vortex mixer or sonicator, analytical balance, volumetric flasks.
-
Procedure (for a given solvent):
-
A known volume of the solvent is placed in a test tube or flask.
-
A small, accurately weighed amount of the solute (deuterated adipic acid) is added.
-
The mixture is agitated (e.g., using a vortex mixer or sonicator) at a constant temperature until the solid is fully dissolved.
-
If the solid dissolves completely, more solute is added incrementally until saturation is reached (i.e., no more solid dissolves).
-
The total mass of the solute dissolved in the known volume of the solvent is recorded to express the solubility, often in units of mg/mL or g/L.
-
Visualizations
Synthesis of Deuterated Adipic Acid (Adipic acid-d10) Workflow
The synthesis of deuterated adipic acid typically involves the oxidation of a deuterated precursor, such as cyclohexane-d12. The following diagram illustrates a general workflow for this synthesis.
Caption: A generalized workflow for the synthesis of deuterated adipic acid.
Experimental Workflow for Melting Point Determination
The following diagram outlines the logical steps involved in determining the melting point of a crystalline solid like deuterated adipic acid.
Caption: A step-by-step workflow for determining the melting point of a solid.
References
Navigating the Stability of Adipic Acid-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Adipic acid-d4. Understanding the stability profile of isotopically labeled compounds is critical for ensuring the accuracy and reliability of experimental results in research and drug development. This document outlines the factors that can affect the stability of this compound, provides recommended storage and handling procedures, and details experimental protocols for stability assessment.
Introduction to this compound Stability
This compound is a deuterated form of adipic acid, a dicarboxylic acid of significant industrial importance. In research, it is often used as an internal standard in mass spectrometry-based analyses or as a tracer in metabolic studies. The substitution of hydrogen with deuterium atoms can influence the compound's physicochemical properties, including its stability. While stable isotopes like deuterium are not radioactive, the chemical stability of the molecule itself is paramount.[1]
The primary stability concerns for deuterated carboxylic acids like this compound revolve around two main areas:
-
Chemical Degradation: Like its non-deuterated counterpart, this compound can undergo chemical degradation through pathways such as oxidation.
-
Isotopic Exchange: Deuterium atoms, particularly those on carboxyl groups (-COOD), can be susceptible to exchange with protons from the environment, a process known as "back-exchange."[2] Deuterium atoms on the carbon backbone (C-D) are generally more stable but can be susceptible to exchange under certain pH and temperature conditions.[2]
Recommended Storage and Handling Conditions
Proper storage and handling are crucial for maintaining the integrity of this compound. The following recommendations are based on general guidelines for stable isotope-labeled compounds and dicarboxylic acids.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage. | Lower temperatures slow down the rate of potential chemical degradation. |
| Light | Store in the dark, protected from UV and visible light. | Light can provide the energy to initiate or accelerate degradation reactions. |
| Moisture | Keep in a tightly sealed container in a dry environment (low humidity). | Moisture can facilitate hydrolytic degradation and isotopic exchange. |
| Atmosphere | For long-term storage or if the compound is susceptible to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3] | An inert atmosphere prevents oxidation of the molecule. |
| Container | Tightly sealed, non-reactive containers (e.g., amber glass vials with PTFE-lined caps). | Prevents contamination and interaction with the container material. |
Handling Precautions:
-
Handle in accordance with good industrial hygiene and safety practices.[4]
-
Avoid the formation of dust when handling the solid material.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area.
Stability Profile and Degradation
Table 2: Potential Stability Issues and Mitigation Strategies for this compound
| Stability Concern | Potential Cause | Mitigation Strategy |
| Chemical Degradation | Oxidation, thermal decomposition | Store at low temperatures, under an inert atmosphere, and protected from light. |
| Isotopic Exchange | Exposure to protic solvents (e.g., water, methanol), acidic or basic conditions | Store in a dry environment. Minimize exposure to protic solvents during analysis. The rate of hydrogen-deuterium exchange is often at its minimum between pH 2 and 3. |
| Physical Instability | Caking (for solid form) | Store in a dry place. |
Degradation Pathway
The degradation of adipic acid can lead to the formation of various smaller organic acids. While the specific degradation pathway for this compound has not been detailed in the literature, the pathway for unlabeled adipic acid under oxidative conditions can serve as a reference.
Figure 1. Putative degradation pathway of this compound under oxidative stress, based on known degradation products of unlabeled adipic acid.
Experimental Protocols for Stability Testing
To rigorously assess the stability of this compound, a systematic approach involving stress testing, accelerated stability studies, and long-term stability studies is recommended, following guidelines from the International Council for Harmonisation (ICH).
Stress Testing
Stress testing helps to identify potential degradation products and pathways.
Protocol:
-
Sample Preparation: Prepare solutions of this compound in various media (e.g., acidic, basic, aqueous, and oxidative).
-
Exposure Conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) for up to one week.
-
Photostability: Expose the solid compound and solutions to light conditions as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method (e.g., HPLC-MS) to identify and quantify degradation products.
Figure 2. Workflow for stress testing of this compound.
Accelerated Stability Testing
Accelerated stability studies use exaggerated storage conditions to predict the shelf life of a product.
Protocol:
-
Sample Preparation: Package this compound in the intended long-term storage container.
-
Storage Conditions: Store samples at accelerated conditions, for example, 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
Testing Frequency: Analyze samples at specified time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: Use a validated stability-indicating method to determine the purity of this compound and quantify any degradation products.
Long-Term Stability Testing
Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life.
Protocol:
-
Sample Preparation: Package this compound in the intended long-term storage container.
-
Storage Conditions: Store samples at the recommended long-term storage condition, for example, 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C.
-
Testing Frequency: Analyze samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: Use a validated stability-indicating method to monitor the purity and integrity of this compound over time.
Table 3: Illustrative Long-Term Stability Data for this compound at 25°C/60% RH *
| Time (Months) | Purity (%) | Appearance | Comments |
| 0 | 99.8 | White crystalline powder | Conforms to specification |
| 3 | 99.7 | White crystalline powder | Conforms to specification |
| 6 | 99.7 | White crystalline powder | Conforms to specification |
| 12 | 99.6 | White crystalline powder | Conforms to specification |
| 24 | 99.5 | White crystalline powder | Conforms to specification |
| 36 | 99.3 | White crystalline powder | Conforms to specification |
*This table presents hypothetical data for illustrative purposes. Actual stability data should be generated through rigorous experimental testing.
Conclusion
Maintaining the stability of this compound is essential for its effective use in research and development. By adhering to the recommended storage and handling conditions, researchers can minimize the risks of chemical degradation and isotopic exchange. For critical applications, a comprehensive stability testing program, including stress, accelerated, and long-term studies, should be implemented to establish a reliable shelf life and ensure the quality and integrity of the compound. This guide provides the foundational knowledge and protocols to achieve this.
References
A Technical Guide to Commercial Adipic Acid-d4 for Researchers and Drug Development Professionals
Introduction
Adipic acid-d4, a deuterated isotopologue of adipic acid, serves as a critical internal standard for quantitative analysis in various scientific disciplines, particularly in mass spectrometry-based applications. Its use is essential for achieving accurate and precise measurements of adipic acid in complex matrices by correcting for variability in sample preparation and instrument response. This technical guide provides an in-depth overview of commercially available this compound, including a comparison of suppliers, key technical data, and detailed experimental protocols for its application.
Commercial Suppliers and Product Specifications
Several reputable suppliers offer this compound for research and development purposes. The following tables summarize the available quantitative data for their products. It is important to note that while chemical purity is commonly reported, isotopic enrichment, a crucial parameter for an internal standard, is not always readily available on product data sheets and may require inquiry with the supplier or consultation of the Certificate of Analysis (CoA) for a specific lot.
Table 1: Adipic acid (3,3,4,4-d4)
| Supplier | Product Number | Chemical Purity | Isotopic Enrichment | Molecular Weight | CAS Number |
| Cambridge Isotope Laboratories | DLM-2632 | 98% | Not specified | 150.17 | 121311-78-2 |
| LGC Standards | TRC-A291594 | Not specified | Not specified | 150.083 | 121311-78-2 |
| MedchemExpress | HY-W017522S2 | ≥98.0% | Not specified | Not specified | 121311-78-2 |
| Clearsynth | CS-I-00632 | Not specified | Not specified | Not specified | Not specified |
Table 2: Adipic acid (2,2,5,5-d4)
| Supplier | Product Number | Chemical Purity | Isotopic Enrichment | Molecular Weight | CAS Number |
| Cambridge Isotope Laboratories | DLM-2905 | 98% | Not specified | Not specified | 19031-55-1 |
Table 3: Physical and Chemical Properties of Adipic Acid (Unlabeled)
The following data for unlabeled adipic acid can be used as a reference. Properties for the deuterated form are expected to be very similar.
| Property | Value | Source |
| Melting Point | 151.5 - 154 °C | [1][2] |
| Boiling Point | 337.5 °C (decomposes) | [3] |
| Solubility in Water | 1.4 g/100 mL at 25 °C | [3] |
| Solubility in DMSO | ≥ 100 mg/mL | [4] |
| pKa1 | 4.43 | Not specified |
| pKa2 | 5.41 | Not specified |
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analytical methods, most commonly with liquid chromatography-mass spectrometry (LC-MS). The following are detailed representative protocols for the use and quality control of this compound.
Quality Control of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool to confirm the identity, chemical purity, and isotopic enrichment of deuterated standards.
Objective: To verify the identity and estimate the purity of this compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d6, Methanol-d4)
-
NMR tubes
-
NMR spectrometer
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer according to standard procedures.
-
Set the experiment parameters for a standard ¹H NMR spectrum.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Identity Confirmation: The ¹H NMR spectrum of this compound (3,3,4,4-d4) is expected to show a singlet for the two pairs of equivalent protons at the 2- and 5-positions. The absence or significant reduction of the signal corresponding to the protons at the 3- and 4-positions confirms deuteration at these sites.
-
Purity Estimation: Integrate the signals corresponding to the analyte and any visible impurities. The relative integration values can be used to estimate the chemical purity. For a more accurate quantitative NMR (qNMR) analysis, a certified reference standard of known concentration should be used.
-
Quantitative Analysis of Adipic Acid in a Biological Matrix by LC-MS/MS using this compound as an Internal Standard
This protocol describes a general procedure for the quantification of adipic acid in a sample such as plasma or urine.
Objective: To accurately quantify the concentration of adipic acid in a biological sample.
Materials:
-
Adipic acid (analyte)
-
This compound (internal standard)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., plasma, urine)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a UHPLC system)
Methodology:
-
Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of adipic acid and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with methanol:water (1:1, v/v) to achieve a range of concentrations (e.g., 1 ng/mL to 1000 ng/mL). Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each calibration standard, quality control sample, and unknown biological sample, add 150 µL of the working internal standard solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate adipic acid from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Adipic Acid: Precursor ion [M-H]⁻ m/z 145.1 → Product ion (e.g., m/z 127.1).
-
This compound: Precursor ion [M-H]⁻ m/z 149.1 → Product ion (e.g., m/z 131.1).
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both adipic acid and this compound.
-
Calculate the peak area ratio (Adipic Acid Peak Area / this compound Peak Area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of adipic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Experimental Workflow for Quality Control of this compound by NMR
References
- 1. Adipic acid Cas no 124-04-9 Manufacturer, Supplier, Exporter, Mumbai, India [mubychem.net]
- 2. 124-04-9 CAS | ADIPIC ACID | Acids-Organic | Article No. 00710 [lobachemie.com]
- 3. Adipic acid Dealer and Distributor | Adipic acid Supplier | Adipic acid Stockist | Adipic acid Importers [multichemindia.com]
- 4. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Adipic Acid-d4 Safety Data Sheet (SDS) Information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information for Adipic acid-d4. The data presented is synthesized from various safety data sheets and toxicological reports. For the purpose of this guide, the toxicological data for adipic acid is used as a surrogate for this compound, a common practice for isotopically labeled compounds where the toxicological profile is not expected to differ significantly.
Core Safety and Hazard Information
This compound is classified as causing serious eye irritation.[1] It may also cause respiratory tract and skin irritation.[1] While not classified as acutely toxic, it may be harmful if swallowed, inhaled, or absorbed through the skin.[1]
GHS Hazard Statements:
-
H319: Causes serious eye irritation.[1]
GHS Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
Quantitative Toxicological Data
The following tables summarize the available quantitative toxicological data for adipic acid.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat (male and female) | Oral | 5560 mg/kg | (OECD Test Guideline 401) |
| LD50 | Rabbit (male and female) | Dermal | 7940 mg/kg | |
| LC50 | Rat | Inhalation | >7.7 mg/L (4 hours) |
Table 1: Acute Toxicity Data
| Endpoint | Species | Result | Reference |
| Skin Irritation | Rabbit | Slight to moderate irritant | |
| Eye Irritation | Rabbit | Severe irritant |
Table 2: Irritation Data
Experimental Protocols
The toxicological data presented above are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key acute toxicity tests.
OECD Test Guideline 401: Acute Oral Toxicity
Objective: To determine the acute oral toxicity of a substance.
Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group. Observations of effects and mortality are made.
Methodology:
-
Test Animals: Healthy, young adult rats of a single sex (or both, if appropriate) are used. Animals are acclimatized to laboratory conditions for at least 5 days.
-
Housing and Feeding: Animals are housed individually. Food is withheld overnight before administration of the test substance. Water is available at all times.
-
Dose Groups: At least 3 dose levels are used, with at least 5 animals per group. A control group is treated with the vehicle only.
-
Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The maximum volume of liquid that can be administered at one time depends on the size of the test animal.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are recorded systematically at least once a day.
-
Data Collection: The time of death, body weight changes, and any signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) are recorded for each animal.
-
Pathology: All animals (including those that die during the test and survivors at termination) are subjected to a gross necropsy.
OECD Test Guideline 402: Acute Dermal Toxicity
Objective: To determine the acute dermal toxicity of a substance.
Principle: The test substance is applied to the skin of experimental animals in a single dose. Observations of effects and mortality are made.
Methodology:
-
Test Animals: Healthy, young adult rats, rabbits, or guinea pigs with intact skin are used.
-
Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals by clipping or shaving.
-
Dose Groups: At least 3 dose levels are used, with at least 5 animals per group. A control group is treated with the vehicle only.
-
Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape. The exposure duration is 24 hours.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days after removal of the dressing.
-
Data Collection: Similar to the oral toxicity test, mortality, body weight, and clinical signs are recorded.
-
Pathology: All animals undergo a gross necropsy at the end of the observation period.
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of the experimental animal. The untreated eye serves as a control.
Methodology:
-
Test Animals: Healthy, adult albino rabbits are used.
-
Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is placed in the conjunctival sac of one eye of each animal after gently pulling the lower lid away from the eyeball. The lids are then gently held together for about one second to prevent loss of the material.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.
-
Washout: For irritant substances, the eyes may be washed with saline 24 hours after application.
-
Reversibility: The reversibility of any observed effects is assessed over a period of 21 days.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Adipic Acid
Adipic acid is a dicarboxylic acid and its metabolism in mammals can occur via the β-oxidation pathway, similar to fatty acids. This process breaks down the molecule into smaller, usable units for energy production.
Caption: Metabolic pathway of adipic acid via β-oxidation.
General Experimental Workflow for Acute Toxicity Testing
The following diagram illustrates a generalized workflow for conducting acute toxicity studies, from initial planning to final reporting, incorporating the principles of the OECD guidelines.
Caption: Generalized workflow for acute toxicity testing.
References
An In-depth Technical Guide on Adipic Acid-d4: Synthesis, Application, and Natural Abundance Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of adipic acid-d4, a deuterated stable isotope-labeled compound. The focus is on its synthesis, primary applications in quantitative analysis, and a contextual understanding of its "natural abundance." This document is intended for professionals in research, drug development, and analytical sciences who utilize isotopically labeled compounds.
Executive Summary
This compound is the deuterated form of adipic acid and is a synthetic compound that is not found in nature. Therefore, it does not have a natural abundance. The concept of natural abundance relates to the natural occurrence of isotopes in the environment. While the deuterium isotope (²H) exists naturally at very low levels, complex deuterated molecules like this compound are exclusively produced through chemical synthesis.
The primary and critical application of this compound is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its utility lies in its chemical similarity to endogenous adipic acid, allowing for accurate quantification by correcting for variations during sample preparation and analysis. This guide will detail the role of this compound as an internal standard, provide an overview of its synthesis, and discuss the metabolic pathways of its non-labeled counterpart, adipic acid.
Natural Abundance: A Clarification
The term "natural abundance" refers to the prevalence of a given isotope of an element in nature. Deuterium (²H), the stable isotope of hydrogen with one proton and one neutron, has a very low natural abundance.
Table 1: Natural Abundance of Hydrogen Isotopes
| Isotope | Symbol | Natural Abundance (%)[1][2] |
| Protium | ¹H | ~99.9844 |
| Deuterium | ²H | ~0.0156 |
| Tritium | ³H | Traces |
While individual deuterium atoms exist in nature, predominantly in water, the probability of multiple deuterium atoms being incorporated into a specific organic molecule like adipic acid through natural processes is infinitesimally small. This compound, which has four deuterium atoms, is therefore considered a synthetic molecule.
In contrast, unlabeled adipic acid does occur in nature, although rarely. It can be found in small amounts in sources such as beets and as a product of microbial metabolism[1].
Role of this compound in Quantitative Analysis
This compound is an indispensable tool for isotope dilution mass spectrometry (IDMS), a highly accurate method for quantifying molecules in complex matrices such as plasma, urine, and tissue extracts. When used as an internal standard, a known amount of this compound is added to a sample at the beginning of the analytical workflow.
The fundamental principle is that the stable isotope-labeled internal standard (SIL-IS) behaves almost identically to the endogenous analyte (unlabeled adipic acid) during extraction, chromatography, and ionization. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, precise and accurate quantification can be achieved, as this ratio remains constant despite variations in sample recovery or matrix effects[3][4].
Logical Workflow for Quantitative Analysis using this compound
The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative LC-MS/MS assay.
Experimental Protocol: Quantification of Adipic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general methodology for the quantification of adipic acid in human plasma.
Materials and Reagents
-
Adipic Acid (analytical standard)
-
This compound (internal standard)
-
Human Plasma (K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of adipic acid and this compound in methanol.
-
Working Standard Solutions: Serially dilute the adipic acid stock solution with 50:50 methanol:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate adipic acid from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Adipic Acid: Precursor Ion (m/z) -> Product Ion (m/z)
-
This compound: Precursor Ion (m/z) -> Product Ion (m/z)
-
Table 2: Representative MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Adipic Acid | 145.1 | 127.1 |
| This compound | 149.1 | 131.1 |
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of adipic acid to this compound against the concentration of the calibration standards.
-
Use a linear regression model with a 1/x or 1/x² weighting to fit the calibration curve.
-
Determine the concentration of adipic acid in the plasma samples from the calibration curve.
Synthesis of this compound
This compound is synthesized from deuterated precursors. While various synthetic routes exist, a common approach involves the oxidation of a deuterated cyclohexane derivative. The synthesis of deuterated compounds often starts with simple deuterated building blocks and builds up the carbon skeleton. For example, deuterated azelaic acid and nonanoic acid have been used as precursors for the synthesis of deuterated oleic acid. A similar strategy can be employed for this compound, starting from deuterated precursors.
The industrial synthesis of unlabeled adipic acid typically involves the nitric acid oxidation of a mixture of cyclohexanone and cyclohexanol. A laboratory-scale synthesis can be achieved by the oxidation of cyclohexene.
Metabolic Context of Adipic Acid
Understanding the metabolic pathways of endogenous adipic acid is crucial for interpreting its measured concentrations. Adipic acid is a dicarboxylic acid that can be formed through omega-oxidation of fatty acids, which is an alternative pathway to the primary beta-oxidation pathway. Elevated levels of adipic acid in biological fluids can be indicative of impaired fatty acid oxidation. It is also a known metabolite in certain metabolic disorders.
Simplified Metabolic Pathway of Adipic Acid Formation
The following diagram outlines a simplified pathway for the endogenous formation of adipic acid.
Conclusion
This compound is a synthetic compound with no natural abundance. Its significance lies in its application as a stable isotope-labeled internal standard for the accurate and precise quantification of endogenous adipic acid. This technical guide has provided a comprehensive overview of the rationale behind its use, a detailed experimental protocol for its application in LC-MS/MS, and the necessary context regarding its synthesis and the metabolic pathways of its non-labeled analog. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is essential for generating high-quality, reliable data in metabolomics, clinical diagnostics, and pharmacokinetic studies.
References
Spectral Analysis of Adipic Acid-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for adipic acid-d4. Due to the limited availability of direct experimental spectra for the deuterated species, this document presents high-quality spectral data for unlabeled adipic acid as a reference. It further elaborates on the anticipated spectral changes resulting from deuterium substitution at the C2, C2', C5, and C5' positions. Detailed experimental protocols for acquiring such data are also provided.
Introduction to this compound
Adipic acid is a dicarboxylic acid of significant industrial importance, primarily as a monomer in the production of nylon 6,6. Deuterium-labeled adipic acid, specifically this compound (HOOC(CH₂)(CD₂)₂CH₂COOH), serves as a valuable internal standard in quantitative mass spectrometry-based studies, such as metabolic flux analysis and pharmacokinetic assessments. The substitution of hydrogen with deuterium provides a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled analyte while maintaining nearly identical chemical properties.
Predicted Spectral Data
The following tables summarize the experimental NMR and MS data for unlabeled adipic acid. The expected modifications for this compound are described in the accompanying text.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for Adipic Acid
| Protons | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Integration |
| -COOH | ~12.0 | Singlet | 2H |
| -CH₂- (α to COOH) | ~2.21 | Triplet | 4H |
| -CH₂- (β to COOH) | ~1.51 | Quintet | 4H |
Expected ¹H NMR Spectrum of this compound:
In the ¹H NMR spectrum of this compound, the signal corresponding to the α-protons at ~2.21 ppm would be absent due to the substitution of these four protons with deuterium. The spectrum would be simplified, showing only the signal for the β-protons at ~1.51 ppm and the carboxylic acid protons at ~12.0 ppm.
Table 2: ¹³C NMR Spectral Data for Adipic Acid
| Carbon | Chemical Shift (δ) in DMSO-d₆ (ppm) |
| -COOH | ~174 |
| -CH₂- (α to COOH) | ~34 |
| -CH₂- (β to COOH) | ~24 |
Expected ¹³C NMR Spectrum of this compound:
The ¹³C NMR spectrum of this compound is expected to show a few key differences compared to the unlabeled compound. The carbon atom directly bonded to deuterium (the α-carbon) will exhibit a triplet in the proton-coupled ¹³C spectrum due to C-D coupling. In the proton-decoupled spectrum, this signal may appear as a slightly broadened and less intense peak compared to its non-deuterated counterpart. A slight upfield shift (isotope shift) of the α-carbon signal is also anticipated. The chemical shifts of the other carbon atoms should remain largely unaffected.
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for Adipic Acid
| Parameter | Value |
| Molecular Weight | 146.14 g/mol |
| Molecular Ion [M]⁺ | m/z 146 |
| Key Fragment Ions (EI) | m/z 128, 112, 100[1] |
| Deprotonated Molecule [M-H]⁻ | m/z 145.0511[2] |
| Key Fragment Ions (CID of [M-H]⁻) | m/z 127, 101, 83, 81[2][3] |
Expected Mass Spectrum of this compound:
The molecular weight of this compound is 150.17 g/mol [4]. Consequently, the molecular ion peak in the mass spectrum will be observed at m/z 150, a shift of +4 mass units compared to unlabeled adipic acid. The fragmentation pattern is expected to be analogous to the unlabeled compound, with the corresponding fragment ions also shifted by +4 or a fraction thereof, depending on which part of the molecule is retained in the fragment. For instance, the loss of a water molecule from the deuterated parent ion would likely result in a fragment at m/z 132. A study on adipic acid-d2 showed that the primary fragmentation is the loss of a water molecule.
Experimental Protocols
The following are detailed methodologies for the spectral analysis of this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O) in a clean, dry NMR tube.
-
Ensure complete dissolution by gentle vortexing.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required. For spectra in D₂O, a reference compound like 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) can be used.
Instrumentation and Data Acquisition:
-
The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the chemical shifts to the internal standard or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
For analysis by techniques like Electrospray Ionization (ESI), further dilute the stock solution to an appropriate concentration (e.g., 1-10 µg/mL) using the mobile phase as the diluent.
Instrumentation and Data Acquisition:
-
The analysis can be performed on various mass spectrometers, such as a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer, often coupled with a liquid chromatography (LC) system for sample introduction.
-
LC-MS (ESI):
-
Use a suitable reverse-phase column (e.g., C18).
-
Employ a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.
-
Set the mass spectrometer to operate in either positive or negative ion mode. For dicarboxylic acids, negative ion mode is often preferred to observe the [M-H]⁻ ion.
-
Acquire full scan mass spectra to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.
-
Data Processing:
-
Analyze the full scan data to determine the mass-to-charge ratio (m/z) of the molecular ion.
-
Examine the MS/MS spectra to identify the characteristic fragment ions.
-
Use the accurate mass measurements from a high-resolution mass spectrometer to confirm the elemental composition of the parent and fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of this compound.
Caption: Experimental workflow for NMR and MS analysis of this compound.
References
Methodological & Application
Application Notes and Protocols: Adipic Acid-d4 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of metabolomics, clinical diagnostics, and pharmaceutical development, the precise and accurate quantification of endogenous small molecules is critical. Adipic acid, a dicarboxylic acid, is a metabolite whose levels can be indicative of certain metabolic disorders. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for such quantitative analyses due to its high sensitivity and selectivity. However, analytical variability can be introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] To mitigate these variabilities, the use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted and robust strategy.[1] Adipic acid-d4, a deuterated analog of adipic acid, serves as an ideal internal standard for the quantification of adipic acid in various biological matrices. Its chemical and physical properties closely mimic the analyte of interest, ensuring it behaves similarly throughout the analytical workflow, thereby correcting for variations.[3]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard, such as this compound, to a sample before processing.[4] The SIL-IS is chemically identical to the analyte but has a different mass due to the isotopic substitution. Because the SIL-IS and the native analyte have nearly identical physicochemical properties, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer. By measuring the ratio of the mass spectrometric response of the native analyte to that of the SIL-IS, accurate quantification can be achieved, as this ratio is largely independent of sample recovery and matrix effects.
Materials and Reagents
-
Adipic Acid (Certified Reference Material)
-
This compound (Deuterated)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Biological Matrix (e.g., Human Plasma, Urine)
-
Standard laboratory equipment (pipettes, vials, centrifuges, etc.)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Adipic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of adipic acid and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Adipic Acid Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the adipic acid stock solution with 50:50 methanol:water to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (from Human Plasma)
-
Thaw human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each sample, calibrator, and quality control sample (except for the blank matrix).
-
Add 400 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of organic acids.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The total run time is typically under 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Ionization Mode: ESI (-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Adipic Acid: Precursor ion (m/z) 145.1 → Product ion (m/z) 127.1
-
This compound: Precursor ion (m/z) 149.1 → Product ion (m/z) 131.1
-
Data Presentation
The following tables summarize typical quantitative performance data for the analysis of adipic acid using this compound as an internal standard.
| Parameter | Value | Notes |
| Linear Range | 1 - 1000 ng/mL | The range over which the assay is accurate, precise, and linear. |
| Correlation Coefficient (r²) | > 0.99 | A measure of the goodness of fit for the linear regression. |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | The lowest concentration that can be quantitatively determined with acceptable precision and accuracy. |
| Intra-day Precision (%CV) | < 15% | The precision of the assay within a single day. |
| Inter-day Precision (%CV) | < 15% | The precision of the assay over multiple days. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value. |
| Analyte | Matrix | Fortification Level | Average Recovery (%) |
| Adipic Acid | Starch | 100 ppm | 97.0 |
| Adipic Acid | Starch | 300 ppm | 101.5 |
| Adipic Acid | Starch | 500 ppm | 102.5 |
| Adipic Acid | Urine | - | > 90% |
Mandatory Visualization
Caption: Workflow for the quantification of adipic acid using this compound as an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of adipic acid in complex biological matrices. The detailed protocol and representative data presented here demonstrate the effectiveness of this approach in achieving high accuracy, precision, and recovery. This methodology is well-suited for applications in metabolomics research, clinical diagnostics, and drug development where the accurate measurement of adipic acid is critical.
References
Application Note: Quantitative Analysis of Dicarboxylic Acids Using Adipic Acid-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicarboxylic acids (DCAs) are a class of organic compounds containing two carboxylic acid functional groups. They are important intermediates in several metabolic pathways, and their quantification in biological matrices is crucial for the diagnosis and monitoring of various metabolic disorders, as well as in drug development and environmental analysis. The use of a stable isotope-labeled internal standard is paramount for accurate and precise quantification, as it effectively compensates for variations in sample preparation and instrumental analysis.[1] Adipic acid-d4, a deuterated analog of adipic acid, serves as an excellent internal standard for the quantitative analysis of a range of dicarboxylic acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Its physicochemical properties closely mimic those of the target analytes, ensuring reliable correction for matrix effects and extraction inconsistencies.
This application note provides detailed protocols for the quantification of dicarboxylic acids in biological samples using this compound as an internal standard, covering both LC-MS/MS and GC-MS methodologies.
Analytical Strategies
Two primary analytical techniques are presented for the quantitative analysis of dicarboxylic acids:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that often allows for the direct analysis of dicarboxylic acids in biological samples with minimal sample preparation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution but requires derivatization of the non-volatile dicarboxylic acids to make them amenable to gas chromatography.[2]
The choice between these methods will depend on the specific dicarboxylic acids of interest, the required sensitivity, and the available instrumentation.
Experimental Protocols
Protocol 1: Quantitative Analysis of Dicarboxylic Acids by LC-MS/MS
This protocol describes a method for the simultaneous quantification of short- to medium-chain dicarboxylic acids in plasma or urine.
1. Sample Preparation
-
To 100 µL of plasma or urine in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
3. MRM Transitions
The following table provides representative MRM transitions for selected dicarboxylic acids and this compound. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Succinic Acid | 117.0 | 73.0 | 15 |
| Glutaric Acid | 131.0 | 87.0 | 15 |
| Adipic Acid | 145.0 | 101.0 | 15 |
| This compound (IS) | 149.0 | 105.0 | 15 |
| Pimelic Acid | 159.0 | 115.0 | 15 |
| Suberic Acid | 173.0 | 129.0 | 15 |
Protocol 2: Quantitative Analysis of Dicarboxylic Acids by GC-MS
This protocol involves a derivatization step to convert the dicarboxylic acids into their more volatile butyl esters.
1. Sample Preparation and Derivatization
-
To 100 µL of plasma or urine in a glass tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 500 µL of methyl tert-butyl ether (MTBE) and 50 µL of 1 M HCl.
-
Vortex for 2 minutes and centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Add 100 µL of BF3/butanol (14% w/v).
-
Seal the tube and heat at 90°C for 20 minutes.
-
Cool the tube to room temperature.
-
Add 200 µL of hexane and 100 µL of water.
-
Vortex for 1 minute and centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the upper hexane layer to an autosampler vial for GC-MS analysis.
2. GC-MS Conditions
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) or MRM.
3. Selected Ions for SIM
The following table provides representative ions for the dibutyl esters of selected dicarboxylic acids.
| Analyte (Dibutyl Ester) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Succinic Acid | 173 | 117, 229 |
| Glutaric Acid | 187 | 131, 243 |
| Adipic Acid | 201 | 145, 257 |
| This compound (IS) | 205 | 149, 261 |
| Pimelic Acid | 215 | 159, 271 |
| Suberic Acid | 229 | 173, 285 |
Data Presentation
The following tables summarize typical quantitative performance data for the analysis of dicarboxylic acids using a deuterated internal standard. These values should be established during method validation.
Table 1: LC-MS/MS Method Validation Summary
| Analyte | Linearity Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Succinic Acid | 1 - 1000 | >0.99 | 0.5 | 1 | 95 - 105 |
| Glutaric Acid | 1 - 1000 | >0.99 | 0.5 | 1 | 93 - 107 |
| Adipic Acid | 1 - 1000 | >0.99 | 0.5 | 1 | 96 - 104 |
| Pimelic Acid | 1 - 1000 | >0.99 | 0.5 | 1 | 94 - 106 |
| Suberic Acid | 1 - 1000 | >0.99 | 0.5 | 1 | 95 - 105 |
Table 2: GC-MS Method Validation Summary
| Analyte | Linearity Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Succinic Acid | 5 - 2000 | >0.99 | 2 | 5 | 90 - 110 |
| Glutaric Acid | 5 - 2000 | >0.99 | 2 | 5 | 88 - 112 |
| Adipic Acid | 5 - 2000 | >0.99 | 2 | 5 | 92 - 108 |
| Pimelic Acid | 5 - 2000 | >0.99 | 2 | 5 | 89 - 111 |
| Suberic Acid | 5 - 2000 | >0.99 | 2 | 5 | 91 - 109 |
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of dicarboxylic acids.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of dicarboxylic acids in biological matrices. Both LC-MS/MS and GC-MS methods, when properly validated, can deliver accurate and precise results. The choice of methodology will be dictated by the specific analytical requirements of the study. The protocols provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and perform quantitative dicarboxylic acid analysis in their laboratories.
References
Application Notes and Protocols for Adipic Acid-d4 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic pathways within a biological system. The use of stable isotope-labeled compounds, such as Adipic acid-d4, allows researchers to trace the metabolic fate of these molecules in vivo and in vitro. Adipic acid, a six-carbon dicarboxylic acid, is not only an important industrial chemical but also a metabolite that can be indicative of certain metabolic states and disorders.[1][2] Its deuterated isotopologue, this compound, serves as a powerful tracer to investigate the complexities of dicarboxylic acid metabolism and its perturbation in various disease models, which is of significant interest in drug development.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic flux analysis studies. The methodologies described are applicable to a range of research areas, including drug discovery, toxicology, and the study of metabolic diseases.
Principle of the Method
The core principle of using this compound in MFA is to introduce the labeled compound into a biological system and monitor the incorporation of the deuterium atoms into downstream metabolites over time. Adipic acid is metabolized via peroxisomal β-oxidation, a process that shortens the carbon chain and produces key metabolic intermediates such as succinyl-CoA and acetyl-CoA.[3] By measuring the isotopic enrichment in these and other related metabolites using mass spectrometry, the flux through this and connected pathways can be quantified. This provides a dynamic view of cellular metabolism that goes beyond static metabolite concentration measurements.
Applications in Research and Drug Development
-
Elucidating Disease Mechanisms: Tracing the metabolism of this compound can provide insights into metabolic dysregulation in diseases such as inborn errors of metabolism (e.g., glutaric aciduria), fatty acid oxidation disorders, and mitochondrial dysfunction.[1][4]
-
Pharmacodynamic and Toxicity Studies: In drug development, this technique can be used to assess how a drug candidate modulates fatty acid and dicarboxylic acid metabolism. It can also help in identifying potential off-target metabolic effects of a new therapeutic agent.
-
Understanding Nutrient Utilization: These protocols can be adapted to study how different physiological states (e.g., fasting, exercise) or dietary interventions affect the metabolism of dicarboxylic acids.
Experimental Protocols
In Vivo Metabolic Flux Analysis in a Murine Model
This protocol describes an in vivo experiment to trace the metabolic fate of this compound in mice.
1. Animal Preparation and Acclimation:
-
House male C57BL/6J mice (8-10 weeks old) in a controlled environment (12-hour light/dark cycle, 22°C) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Fast the mice for 4-6 hours prior to the administration of this compound to minimize metabolic variations from recent food intake. Water should be freely available.
2. Preparation and Administration of this compound:
-
Prepare a sterile solution of this compound in phosphate-buffered saline (PBS). The typical dosage for oral gavage is in the range of 1-2 g/kg body weight, but this should be optimized based on preliminary studies.
-
Administer the this compound solution to the mice via oral gavage. Record the precise time of administration.
3. Sample Collection:
-
At designated time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes), anesthetize a cohort of mice with isoflurane.
-
Collect blood via cardiac puncture into EDTA-coated tubes. Immediately place the tubes on ice and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C.
-
Rapidly dissect tissues of interest (e.g., liver, kidney, heart, skeletal muscle), flash-freeze them in liquid nitrogen, and store them at -80°C until metabolite extraction.
4. Metabolite Extraction from Tissues:
-
Weigh 20-50 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of ice-cold 80% methanol.
-
Add 500 µL of ice-cold water and vortex thoroughly.
-
Add 1 mL of ice-cold chloroform and vortex for 10 minutes at 4°C.
-
Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to separate the polar (aqueous/methanol phase), non-polar (chloroform phase), and protein/cell debris layers.
-
Carefully collect the upper polar phase for the analysis of organic acids and TCA cycle intermediates.
-
Dry the collected supernatant under a stream of nitrogen or using a vacuum concentrator.
5. Sample Preparation for GC-MS Analysis:
-
The dried metabolite extracts must be derivatized to increase their volatility for GC-MS analysis.
-
Add 40 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Incubate at 30°C for 90 minutes.
-
Add 60 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Incubate at 37°C for 30 minutes.
-
Transfer the derivatized sample to a GC-MS vial for analysis.
6. GC-MS Analysis:
-
Analyze the samples using a gas chromatograph coupled to a mass spectrometer.
-
Use a suitable column (e.g., DB-5ms) and a temperature gradient to separate the metabolites.
-
Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to detect the different isotopologues of adipic acid and its downstream metabolites.
Data Presentation
The quantitative data from the metabolic flux analysis should be organized into clear and concise tables to facilitate comparison and interpretation.
Table 1: Isotopic Enrichment of this compound and Key Downstream Metabolites in Liver Tissue
| Time Point (minutes) | This compound Enrichment (%) | Succinate-d2 Enrichment (%) | Fumarate-d2 Enrichment (%) | Malate-d2 Enrichment (%) | Acetyl-CoA-d2 Enrichment (%) |
| 0 (Pre-dose) | 0 | 0 | 0 | 0 | 0 |
| 15 | |||||
| 30 | |||||
| 60 | |||||
| 120 | |||||
| 240 |
Table 2: Calculated Metabolic Flux Rates in Liver Tissue
| Metabolic Flux | Control Group (arbitrary units) | Treatment Group (arbitrary units) | Fold Change | p-value |
| Adipic acid uptake | ||||
| Peroxisomal β-oxidation of Adipic acid | ||||
| Flux into TCA cycle (via Succinyl-CoA) | ||||
| Contribution to Acetyl-CoA pool |
Visualizations
Metabolic Pathway of Adipic Acid
The following diagram illustrates the proposed metabolic pathway for this compound, highlighting the entry points of its metabolites into central carbon metabolism.
Experimental Workflow for In Vivo Metabolic Flux Analysis
This diagram outlines the key steps in the experimental workflow for the in vivo metabolic flux analysis using this compound.
References
Application Note: Quantitative Analysis of Adipic Acid in Biological Matrices using a Stable Isotope Dilution LC-MS/MS Method with Adipic acid-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of adipic acid in biological matrices, such as plasma and urine, utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Adipic acid-d4, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation. The described protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for various research applications, including metabolomics, pharmacokinetic studies, and clinical diagnostics where precise measurement of adipic acid is crucial.
Introduction
Adipic acid is a dicarboxylic acid that can be found in various biological systems. Its quantification in matrices like plasma and urine is of interest in several research areas. Stable isotope dilution (SID) LC-MS/MS is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and the ability to minimize analytical variability through the use of a stable isotope-labeled internal standard. This compound, being chemically identical to the analyte of interest, co-elutes and experiences similar ionization effects, thus providing reliable correction for any sample loss or matrix-induced signal suppression or enhancement.
Experimental
Materials and Reagents
-
Adipic acid (≥99% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
96-well protein precipitation plates
Standard Solutions
Adipic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of adipic acid and dissolve in 10 mL of methanol.
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the adipic acid stock solution with 50:50 (v/v) methanol:water to create calibration standards.
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol.
Sample Preparation
A protein precipitation method is employed for the extraction of adipic acid from plasma samples.
-
To 50 µL of plasma sample, standard, or quality control (QC) sample in a 96-well plate, add 10 µL of the Internal Standard Working Solution (10 µg/mL this compound).
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each well to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject onto the LC-MS/MS system.
Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape of polar analytes like adipic acid.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Adipic Acid | 145.1 | 101.1 | 100 | 15 |
| This compound (IS) | 149.1 | 105.1 | 100 | 15 |
Note: Collision energies are instrument-dependent and should be optimized.
Results and Discussion
The LC-MS/MS method was validated for linearity, precision, accuracy, and limit of quantification (LOQ).
Linearity
The calibration curve was constructed by plotting the peak area ratio of adipic acid to this compound against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
| Analyte | Calibration Range (ng/mL) | R² |
| Adipic Acid | 10 - 5000 | >0.99 |
Precision and Accuracy
Intra- and inter-day precision and accuracy were assessed by analyzing QC samples at low, medium, and high concentrations in six replicates.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 30 | <10 | 95 - 105 | <10 | 95 - 105 |
| Medium | 500 | <10 | 98 - 102 | <10 | 98 - 102 |
| High | 4000 | <8 | 99 - 101 | <8 | 99 - 101 |
Limit of Quantification (LOQ)
The LOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision (≤20% CV) and accuracy (80-120%). The LOQ for this method was established at 10 ng/mL.
Conclusion
This application note presents a detailed and robust LC-MS/MS method for the quantification of adipic acid in biological matrices using this compound as an internal standard. The method demonstrates excellent linearity, precision, and accuracy, making it a reliable tool for researchers, scientists, and drug development professionals.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of adipic acid.
Caption: Role of the internal standard in quantitative analysis.
Application of Adipic Acid-d4 in Environmental Sample Analysis: Detailed Application Notes and Protocols
Introduction
Adipic acid, a dicarboxylic acid, is a significant industrial chemical primarily used in the production of nylon. Its presence in the environment can be an indicator of industrial pollution. Accurate and precise quantification of adipic acid in various environmental matrices is crucial for monitoring and risk assessment. The use of a stable isotope-labeled internal standard, such as Adipic acid-d4, is the gold standard for quantitative analysis, particularly when using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The isotope dilution method corrects for sample matrix effects and variations in extraction recovery, leading to highly accurate and reliable results.
This document provides detailed application notes and protocols for the analysis of adipic acid in environmental samples using this compound as an internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for the quantification of compounds.[1] A known amount of an isotopically labeled version of the analyte (in this case, this compound) is added to the sample at the beginning of the analytical procedure. This labeled compound, or internal standard (IS), is chemically identical to the analyte of interest (adipic acid) and therefore behaves similarly during sample preparation, extraction, and analysis. Any loss of the analyte during the procedure will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal of the native analyte to the signal of the isotopically labeled internal standard using a mass spectrometer, the concentration of the analyte in the original sample can be accurately determined, regardless of procedural losses or matrix-induced signal suppression or enhancement.
Analytical Protocols
Two primary analytical techniques are presented for the quantification of adipic acid in environmental samples using this compound as an internal standard: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Analysis of Adipic Acid in Water Samples by GC-MS
This protocol describes the determination of adipic acid in water samples (e.g., wastewater, surface water) using GC-MS with a deuterated internal standard. The method involves liquid-liquid extraction and derivatization to make the adipic acid volatile for GC analysis.
1. Materials and Reagents
-
Adipic acid (analytical standard)
-
This compound (internal standard)
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hexamethyldisilazane (HMDS) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Glassware (vials, flasks, pipettes)
2. Sample Preparation and Extraction
-
Collect water samples in clean glass bottles.
-
To a 100 mL aliquot of the water sample, add a known amount of this compound solution in methanol.
-
Acidify the sample to a pH of approximately 2 by adding concentrated HCl.
-
Transfer the acidified sample to a separatory funnel.
-
Add 50 mL of ethyl acetate to the separatory funnel, shake vigorously for 2 minutes, and allow the layers to separate.
-
Collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer with a fresh 50 mL portion of ethyl acetate.
-
Combine the two organic extracts.
-
Dry the combined extract by passing it through a column of anhydrous sodium sulfate.
-
Evaporate the solvent to a volume of approximately 1 mL under a gentle stream of nitrogen.
3. Derivatization
-
Transfer the concentrated extract to a 2 mL autosampler vial.
-
Add 100 µL of anhydrous pyridine and 200 µL of BSTFA with 1% TMCS (or HMDS).
-
Cap the vial tightly and heat at 70°C for 1 hour to form the trimethylsilyl (TMS) derivatives.
-
Allow the vial to cool to room temperature before GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
-
Injector: Split/splitless, operated in splitless mode.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Adipic acid-TMS derivative: Monitor characteristic ions (e.g., m/z 275, 217).
-
This compound-TMS derivative: Monitor characteristic ions (e.g., m/z 279, 221).
-
-
Data Analysis: Quantify adipic acid based on the ratio of the peak area of the native compound to the peak area of the this compound internal standard.
Protocol 2: Analysis of Adipic Acid in Soil Samples by LC-MS/MS
This protocol details the analysis of adipic acid in soil samples using LC-MS/MS. This method has the advantage of not requiring derivatization.
1. Materials and Reagents
-
Adipic acid (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Centrifuge tubes (50 mL)
-
Syringe filters (0.22 µm)
2. Sample Preparation and Extraction
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 5 g of the homogenized soil into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of this compound solution in methanol.
-
Add 20 mL of a mixture of acetonitrile and water (1:1, v/v) with 0.1% formic acid.
-
Vortex the sample for 1 minute and then sonicate for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.
-
Column: ZORBAX SB-Aq column or Acclaim™ Organic Acid (OA) column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Adipic acid: Precursor ion [M-H]⁻ m/z 145.1 -> Product ions (e.g., m/z 127.1, 99.1).
-
This compound: Precursor ion [M-H]⁻ m/z 149.1 -> Product ions (e.g., m/z 131.1, 103.1).
-
-
Data Analysis: Quantify adipic acid based on the ratio of the peak area of the native compound to the peak area of the this compound internal standard.
Data Presentation
The use of this compound as an internal standard in isotope dilution analysis provides high-quality quantitative data. The following table summarizes typical method performance characteristics for the analysis of adipic acid in environmental samples.
| Parameter | GC-MS (Water) | LC-MS/MS (Soil) | Reference |
| Linear Range | 2 - 100 µg/mL | 0.1 - 5 mg/L | [2] |
| Limit of Detection (LOD) | 1 µg/L | ≤ 0.06 mg/L | [2] |
| Limit of Quantification (LOQ) | Typically 3-5x LOD | Typically 3-5x LOD | |
| Recovery | 80 - 120% | 70 - 120% | [3] |
| Precision (RSD) | < 15% | < 15% |
Note: The values presented are typical and may vary depending on the specific matrix, instrumentation, and laboratory conditions. Method validation should be performed to establish performance characteristics for a specific application.
Experimental Workflows
The following diagrams illustrate the general workflows for the analysis of adipic acid in water and soil samples using this compound as an internal standard.
Caption: Workflow for GC-MS analysis of adipic acid in water.
Caption: Workflow for LC-MS/MS analysis of adipic acid in soil.
References
Tracing the Metabolic Journey of Adipic Acid: Application Notes and Protocols Using Adipic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing adipic acid-d4, a stable isotope-labeled tracer, for elucidating the metabolic pathways of adipic acid in biological systems. The following protocols and data are designed to assist researchers in designing and executing metabolic tracing studies, from sample preparation to data analysis, with a focus on mass spectrometry-based techniques.
Introduction
Adipic acid is a six-carbon dicarboxylic acid that plays a role in various metabolic processes and is also utilized as a food additive.[1][2] Understanding its metabolic fate is crucial for assessing its physiological and pathological significance. Stable isotope tracing, using compounds like this compound, offers a powerful method to track the transformation of adipic acid in vivo and in vitro, providing insights into its absorption, distribution, metabolism, and excretion (ADME). This compound, being chemically identical to its unlabeled counterpart, follows the same metabolic routes, but its increased mass allows for its distinction and the quantification of its metabolic products using mass spectrometry.
Metabolic Pathways of Adipic Acid
The primary metabolic pathway for adipic acid in mammalian systems is mitochondrial beta-oxidation, analogous to the breakdown of fatty acids. This process sequentially shortens the carbon chain, yielding metabolites that can enter central carbon metabolism.
Adipic Acid Beta-Oxidation Pathway
The beta-oxidation of adipic acid involves a series of enzymatic reactions that result in the removal of two-carbon units in the form of acetyl-CoA. The key proposed intermediates in this pathway are:
-
Adipyl-CoA: Adipic acid is first activated to its coenzyme A (CoA) thioester.
-
5-Carboxy-2-pentenoyl-CoA: Dehydrogenation introduces a double bond.
-
3-Hydroxyadipyl-CoA: Hydration of the double bond.
-
3-Oxoadipyl-CoA: Oxidation of the hydroxyl group.
-
Succinoyl-CoA and Acetyl-CoA: Thiolytic cleavage yields a four-carbon and a two-carbon unit.
Succinoyl-CoA can then enter the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism.
Experimental Protocols
In Vivo Metabolic Tracing Study in a Rodent Model
This protocol outlines a typical in vivo experiment to trace the metabolic fate of this compound in rats.
1. Materials and Reagents:
-
This compound (purity ≥ 98%)
-
Vehicle for administration (e.g., sterile saline or corn oil)
-
Metabolic cages for urine and feces collection
-
Tools for blood collection (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Solvents for extraction (e.g., methanol, acetonitrile, chloroform)
-
Internal standards for quantification (e.g., 13C-labeled succinic acid)
-
LC-MS/MS system
2. Experimental Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (8-10 weeks old) for at least one week under standard laboratory conditions.
-
Fasting: Fast the animals overnight (12-16 hours) with free access to water before the administration of the tracer.
-
Tracer Administration: Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage or intraperitoneal injection.
-
Sample Collection:
-
Blood: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-administration). Collect blood into EDTA-coated tubes and centrifuge to obtain plasma.
-
Urine and Feces: House the animals in metabolic cages and collect urine and feces at specified intervals (e.g., 0-8 hours, 8-24 hours).
-
-
Sample Storage: Store all plasma, urine, and fecal samples at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
1. Plasma Sample Preparation:
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. Urine Sample Preparation:
-
Thaw urine samples on ice.
-
Centrifuge at 10,000 x g for 5 minutes to remove any sediment.
-
Dilute the urine 1:10 with ultrapure water.
-
Add an internal standard to the diluted urine.
-
Directly inject an aliquot for LC-MS/MS analysis.
LC-MS/MS Method for Quantification
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate adipic acid and its expected metabolites.
-
Ionization Mode: Negative ESI mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
Data Presentation
The following tables present hypothetical but plausible quantitative data from a metabolic tracing study with this compound. These values are for illustrative purposes to guide data interpretation.
Table 1: Mass Transitions for this compound and its Potential Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 149.1 | 131.1 |
| Adipic Acid (unlabeled) | 145.1 | 127.1 |
| Succinic Acid-d2 | 119.0 | 101.0 |
| Succinic Acid (unlabeled) | 117.0 | 99.0 |
Table 2: Hypothetical Concentration of this compound in Rat Plasma Over Time
| Time (hours) | Concentration (µg/mL) |
| 0.5 | 15.2 ± 2.1 |
| 1 | 25.8 ± 3.5 |
| 2 | 18.4 ± 2.9 |
| 4 | 9.7 ± 1.5 |
| 8 | 3.1 ± 0.8 |
| 24 | < 0.5 |
Table 3: Hypothetical Urinary Excretion of this compound and Succinic Acid-d2
| Time Interval (hours) | This compound Excreted (% of dose) | Succinic Acid-d2 Excreted (% of dose) |
| 0 - 8 | 45.3 ± 5.2 | 12.7 ± 2.1 |
| 8 - 24 | 10.1 ± 1.8 | 5.4 ± 1.3 |
Interpretation of Results
The detection of this compound in plasma confirms its absorption. The time-course of its concentration provides information on its pharmacokinetic profile. The presence of succinic acid-d2 in urine is a direct indicator that this compound has undergone beta-oxidation. By quantifying the parent compound and its labeled metabolites over time, researchers can calculate metabolic flux rates and gain a quantitative understanding of adipic acid metabolism.
Conclusion
The use of this compound as a stable isotope tracer, coupled with sensitive LC-MS/MS analysis, provides a robust methodology for investigating the metabolic pathways of adipic acid. The protocols and illustrative data presented here serve as a valuable resource for researchers in designing and interpreting metabolic tracing studies, ultimately contributing to a deeper understanding of the role of dicarboxylic acids in health and disease.
References
Application Notes and Protocols for Spiking Adipic Acid-d4 in Biological Samples
Introduction
Adipic acid is a dicarboxylic acid that can be found in various biological matrices such as urine, plasma, and amniotic fluid. Its levels are often analyzed for the diagnosis and monitoring of certain inherited metabolic disorders, including glutaric aciduria type I and II and medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1][2][3] Accurate quantification of endogenous adipic acid is crucial for clinical diagnosis and research. The use of a stable isotope-labeled internal standard, such as Adipic acid-d4, is essential for achieving reliable and reproducible results in mass spectrometry-based analyses.[4][5] This document provides a detailed protocol for the preparation and spiking of this compound into biological samples for quantitative analysis.
Principle
This compound is chemically identical to its endogenous counterpart but has a different mass due to the replacement of four hydrogen atoms with deuterium. By adding a known amount of this compound to a biological sample at an early stage of sample preparation, it can be used to correct for the variability and loss of the analyte during the entire analytical process, including extraction, derivatization (if necessary), and detection. The ratio of the signal from the endogenous adipic acid to the signal from the this compound internal standard is used for accurate quantification.
Materials and Reagents
-
This compound (Deuterated Adipic Acid)
-
Adipic acid (for calibration standards)
-
Biological samples (e.g., plasma, serum, urine, tissue)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Perchloric acid (0.1 M)
-
Dichloromethane
-
Ammonium hydroxide solution (3.5 M)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Sample vials
Experimental Protocols
-
Accurately weigh a known amount of this compound.
-
Dissolve the weighed this compound in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Store the stock solution at -20°C in a tightly sealed container.
-
Dilute the this compound stock solution with methanol or an appropriate solvent to a working concentration. The final concentration in the sample should be comparable to the expected endogenous adipic acid levels.
-
The working solution should be freshly prepared or stored at 2-8°C for short-term use.
-
Plasma/Serum: Collect blood in appropriate tubes (e.g., EDTA or heparin for plasma, serum separator tubes for serum). Centrifuge to separate plasma or serum. Store at -80°C until analysis.
-
Urine: Collect urine samples in sterile containers. Store at -80°C.
-
Tissue: Dissect tissue samples rapidly on ice, weigh, and immediately freeze in liquid nitrogen. Store at -80°C.
This protocol outlines a general procedure for protein precipitation and extraction. Optimization may be required for specific sample types and analytical methods.
For Plasma/Serum Samples:
-
Thaw frozen plasma or serum samples on ice.
-
Vortex the sample to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Add a specific volume of the this compound working internal standard solution (e.g., 10 µL). The amount added should result in a concentration within the linear range of the analytical method.
-
Add 300 µL of cold acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
The supernatant can be evaporated to dryness and reconstituted in a suitable solvent for LC-MS analysis if necessary.
For Urine Samples:
-
Thaw frozen urine samples and vortex.
-
Centrifuge at 5,000 x g for 10 minutes to remove any particulate matter.
-
Take 100 µL of the supernatant.
-
Spike with the this compound working internal standard solution.
-
Dilute the sample with an appropriate solvent (e.g., mobile phase) if necessary before injection into the analytical system. For some methods, a simple dilution and filtration may be sufficient.
For Tissue Samples:
-
Weigh the frozen tissue sample.
-
Add a suitable volume of cold PBS (e.g., 1:3 w/v) and homogenize the tissue on ice.
-
Take a known volume of the tissue homogenate (e.g., 100 µL).
-
Spike with the this compound working internal standard solution.
-
Proceed with protein precipitation as described for plasma/serum samples (Step 5 onwards).
Data Presentation
The following table summarizes typical concentrations of endogenous adipic acid in various biological fluids. The concentration of the spiked this compound internal standard should ideally fall within this range.
| Biological Matrix | Typical Endogenous Adipic Acid Concentration | Reference |
| Amniotic Fluid | 0.33 ± 0.08 µmol/L | |
| Urine (MCAD deficiency) | 156 - 3884 mg/g creatinine | |
| Urine (Fasting controls) | 223 - 761 mg/g creatinine |
| Condition | Recommendation | Rationale |
| Stock Solution Storage | Store this compound stock solution at -20°C or lower in an airtight container. | To prevent solvent evaporation and potential degradation. |
| Working Solution Storage | Prepare fresh or store at 2-8°C for a limited time. | To minimize the risk of degradation and concentration changes. |
| Biological Sample Storage | Store plasma, serum, urine, and tissue samples at -80°C for long-term storage. | Lower temperatures minimize enzymatic and chemical degradation of the analyte. |
| Post-Extraction Stability | Analyze extracted samples as soon as possible. If storage is necessary, keep at 4°C for short-term and -80°C for long-term. | To prevent degradation of the analyte in the final extract. |
Visualizations
Caption: Experimental workflow for the analysis of adipic acid in biological samples using this compound as an internal standard.
Caption: Logical relationship of using an internal standard for accurate quantification.
Conclusion
The protocol described provides a robust framework for the use of this compound as an internal standard for the accurate quantification of adipic acid in various biological matrices. Adherence to proper sample handling, storage, and spiking procedures is critical for obtaining reliable and reproducible data in metabolomics research and clinical diagnostics. The provided workflow and logical diagrams serve as a visual guide to the experimental process and the principle of internal standard-based quantification.
References
- 1. Prenatal diagnosis of glutaric aciduria type II by direct chemical analysis of dicarboxylic acids in amniotic fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C6-C10-dicarboxylic aciduria: biochemical considerations in relation to diagnosis of beta-oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
Application Note and Protocol: Derivatization of Adipic Acid-d4 for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adipic acid is a dicarboxylic acid of significant industrial importance and a key metabolite in certain biological pathways. Its deuterated isotopologue, adipic acid-d4, is commonly used as an internal standard in quantitative analyses using gas chromatography-mass spectrometry (GC-MS). Due to the low volatility of dicarboxylic acids, a derivatization step is essential to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis.[1][2] This application note provides a detailed protocol for the derivatization of this compound, focusing on the widely used silylation method.
The two most common derivatization techniques for dicarboxylic acids are silylation and esterification.[3][4] Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces active hydrogen atoms in carboxyl groups with trimethylsilyl (TMS) groups.[5] This process significantly increases the volatility and reduces the polarity of the analyte. Esterification, on the other hand, converts carboxylic acids into their corresponding esters, for example, by using BF3/alcohol or diazomethane. While both methods are effective, silylation with BSTFA is often preferred for the analysis of low-molecular-weight dicarboxylic acids due to its lower detection limits and higher reproducibility.
This document outlines a comprehensive protocol for the silylation of this compound using BSTFA with 1% trimethylchlorosilane (TMCS) as a catalyst, followed by GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
Nitrogen gas (high purity)
-
GC-MS grade vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system equipped with a suitable capillary column (e.g., HP-5ms or equivalent)
Standard Solution Preparation
Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate or methanol. From the stock solution, prepare a series of working standard solutions of varying concentrations to be used for calibration.
Derivatization Protocol: Silylation with BSTFA
-
Sample Preparation: Place 100 µL of the this compound standard solution (or sample extract) into a GC vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.
-
Reagent Addition: Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried sample in the vial.
-
Reaction: Tightly cap the vial and heat it at 70°C for 60-90 minutes in a heating block or oven to ensure complete derivatization.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
GC-MS Analysis Parameters
The following are typical GC-MS parameters that can be optimized for the analysis of derivatized this compound.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 50-500 |
| Solvent Delay | 5 min |
Data Presentation
The following tables summarize typical quantitative data for the GC-MS analysis of dicarboxylic acids after derivatization.
Table 1: Comparison of Derivatization Methods for Dicarboxylic Acids
| Derivatization Method | Reagent | Advantages | Disadvantages | Reference |
| Silylation | BSTFA + 1% TMCS | Lower detection limits, higher reproducibility for C3-C9 dicarboxylic acids. | Sensitive to moisture. | |
| Esterification | BF3/Methanol | Suitable for a range of dicarboxylic acids. | May have higher detection limits compared to silylation. |
Table 2: Typical Performance Data for Silylation-GC-MS of Dicarboxylic Acids
| Parameter | Value | Reference |
| Detection Limit | ≤ 2 ng/m³ | |
| Reproducibility (RSD%) | ≤ 10% | |
| Recovery | > 80% for C3-C10 dicarboxylic acids |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the derivatization and analysis of this compound.
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
Conclusion
The described silylation protocol using BSTFA with 1% TMCS provides a robust and sensitive method for the derivatization of this compound for GC-MS analysis. This method is characterized by high reproducibility and low detection limits, making it well-suited for quantitative studies in various research and development settings. Proper sample handling, especially ensuring anhydrous conditions, is critical for the success of the derivatization and subsequent analysis. The provided GC-MS parameters can serve as a starting point for method development and should be optimized for the specific instrumentation and analytical requirements.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Synthesis and Use of Adipic Acid-d4 in Nylon Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled compounds are invaluable tools in chemical and biological research, enabling the elucidation of reaction mechanisms, metabolic pathways, and the kinetics of chemical processes. In polymer science, the use of deuterated monomers, such as Adipic acid-d4, in the synthesis of polymers like nylon provides a powerful method for studying polymer degradation, structure, and dynamics. The deuterium labels serve as spectroscopic probes that can be readily distinguished from their protium counterparts by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
These application notes provide a detailed protocol for the synthesis of deuterated Nylon-6,6 (Nylon-d4) using this compound. The procedure involves a two-step process: the conversion of this compound to its more reactive acid chloride derivative, adipoyl chloride-d4, followed by the interfacial polymerization of adipoyl chloride-d4 with hexamethylenediamine. This method, famously known as the "nylon rope trick," is a robust and visually illustrative laboratory-scale synthesis. Additionally, this document outlines the analytical methods for characterizing the resulting deuterated polymer to confirm the incorporation of the isotopic label.
Applications in Nylon Synthesis Research
The primary application of this compound in nylon synthesis research is to create an isotopically labeled version of Nylon-6,6. This deuterated nylon can be used in a variety of studies, including:
-
Degradation Studies: By tracking the fate of the deuterium-labeled fragments using mass spectrometry, researchers can gain insights into the mechanisms of thermal, oxidative, and photodegradation of nylon.
-
Kinetic Isotope Effect Studies: The difference in mass between deuterium and protium can influence reaction rates. Studying the polymerization kinetics with this compound can provide information about the transition state of the polymerization reaction.
-
Structural Analysis: Deuterium labeling can be used in conjunction with neutron scattering techniques to study the conformation and dynamics of polymer chains in the solid state and in solution.
-
Analytical Standards: Deuterated polymers can serve as internal standards in analytical methods for the quantification of nylon oligomers and degradation products in complex matrices.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of deuterated Nylon-6,6 from this compound.
Part 1: Synthesis of Adipoyl Chloride-d4 from this compound
This protocol describes the conversion of this compound to adipoyl chloride-d4 using thionyl chloride. This reaction should be performed in a well-ventilated fume hood due to the evolution of corrosive gases.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or benzene
-
Glassware: Round-bottom flask, reflux condenser with a drying tube, dropping funnel, heating mantle.
Procedure:
-
In a round-bottom flask, suspend this compound in anhydrous toluene.
-
Slowly add an excess of thionyl chloride to the suspension through a dropping funnel at room temperature with stirring.
-
After the initial vigorous reaction subsides (evolution of SO₂ and HCl gas), gently heat the mixture to reflux.
-
Continue refluxing until the reaction is complete, which is indicated by the cessation of gas evolution and the formation of a clear solution.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The resulting residue is adipoyl chloride-d4, which can be used in the next step without further purification.
Part 2: Interfacial Polymerization of Nylon-d4
This protocol utilizes the "nylon rope trick" method for the synthesis of deuterated Nylon-6,6.
Materials:
-
Adipoyl chloride-d4 (from Part 1)
-
Hexamethylenediamine
-
Sodium hydroxide (NaOH)
-
Cyclohexane (or another suitable organic solvent immiscible with water)
-
Deionized water
-
Glassware: Beaker, forceps, glass rod.
Procedure:
-
Prepare the Aqueous Phase: In a beaker, dissolve hexamethylenediamine and sodium hydroxide in deionized water.
-
Prepare the Organic Phase: Dissolve the adipoyl chloride-d4 in cyclohexane.
-
Interfacial Polymerization: Carefully and slowly pour the organic phase onto the aqueous phase, minimizing mixing. A polymer film will form at the interface of the two layers.
-
Formation of the Nylon Rope: Using forceps, gently grasp the polymer film at the center of the interface and pull it upwards. A continuous rope of deuterated nylon will be drawn from the interface.
-
Collection and Washing: Wind the nylon rope onto a glass rod. Wash the collected polymer thoroughly with water and then with a 50% aqueous ethanol solution to remove unreacted monomers and byproducts.
-
Drying: Allow the deuterated nylon rope to air-dry or dry it in a vacuum oven at a low temperature.
Data Presentation
The following tables provide representative quantitative data for the synthesis and characterization of deuterated Nylon-6,6.
Table 1: Reagent Quantities and Reaction Parameters for Nylon-d4 Synthesis
| Step | Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Solvent/Catalyst | Reaction Conditions |
| 1. Adipoyl Chloride-d4 Synthesis | This compound | 150.16 | 10.0 g | 0.0666 | Thionyl chloride (excess) | Reflux in toluene |
| Thionyl chloride | 118.97 | 20 mL | 0.278 | - | ||
| 2. Interfacial Polymerization | Adipoyl chloride-d4 | 187.05 | ~12.4 g | 0.0663 | Cyclohexane (100 mL) | Room Temperature |
| Hexamethylenediamine | 116.21 | 7.7 g | 0.0663 | Deionized water (100 mL) | ||
| Sodium hydroxide | 40.00 | 5.3 g | 0.133 | - |
Table 2: Characterization Data for Deuterated Nylon-6,6 (Nylon-d4)
| Property | Expected Value | Analytical Technique |
| Yield | 85-95% | Gravimetric |
| Melting Point | ~265 °C | Differential Scanning Calorimetry (DSC) |
| Molecular Weight (Mw) | 10,000 - 20,000 g/mol | Gel Permeation Chromatography (GPC) |
| Isotopic Enrichment | >98% | Mass Spectrometry |
| FTIR (C-D stretch) | ~2100-2250 cm⁻¹ | Fourier-Transform Infrared Spectroscopy |
| FTIR (C=O stretch) | ~1630 cm⁻¹ | Fourier-Transform Infrared Spectroscopy |
Visualizations
Signaling Pathways and Experimental Workflows
Troubleshooting & Optimization
Overcoming ion suppression with Adipic acid-d4 in ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Adipic acid-d4 as an internal standard to combat ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of your target analyte (Adipic Acid) in the ESI source.[1][2] This phenomenon leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[3][4] The suppression occurs because interfering components, such as salts, lipids, or proteins, compete with the analyte for charge or for access to the droplet surface during the ionization process.[1]
Q2: How does a deuterated internal standard like this compound help mitigate ion suppression?
A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects. Because this compound is chemically almost identical to the non-labeled Adipic Acid, it co-elutes from the liquid chromatography (LC) column and experiences nearly the same degree of ion suppression or enhancement in the ESI source. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects are normalized, leading to more accurate and precise quantification.
Q3: I am observing low signal intensity for both Adipic Acid and this compound. What is the likely cause?
A3: A low signal for both the analyte and the internal standard is a strong indication of significant ion suppression. This suggests that one or more components in your sample matrix are co-eluting with your compounds of interest and interfering with their ionization. Common culprits include high concentrations of salts, phospholipids from biological samples, or other endogenous materials.
Q4: My analyte-to-internal standard (Adipic Acid / this compound) ratio is inconsistent across samples. What could be the problem?
A4: Inconsistent analyte-to-IS ratios suggest that the ion suppression is variable between samples and is not being effectively corrected by the internal standard. This can happen if there is a slight chromatographic separation between Adipic Acid and this compound, a phenomenon known as the "isotope effect". If this shift causes the two compounds to elute in regions with different levels of matrix interference, the compensation will be inaccurate. This issue is often exacerbated by highly complex or variable sample matrices.
Q5: Can this compound completely eliminate all issues related to matrix effects?
A5: While highly effective, deuterated internal standards may not always provide perfect compensation. As mentioned, a slight chromatographic shift due to the deuterium isotope effect can lead to differential matrix effects. If the analyte and the internal standard experience different degrees of ion suppression, quantification can be inaccurate. Therefore, it is crucial to validate the method by assessing matrix effects even when using a SIL-IS.
Troubleshooting Guide
Use this guide to systematically diagnose and resolve common issues related to ion suppression when using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low signal for both Analyte and IS | Significant ion suppression from matrix components. | 1. Optimize Sample Preparation: Implement more rigorous cleanup steps like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences. 2. Improve Chromatographic Separation: Modify the LC gradient or change the column to better separate the analyte from matrix components. 3. Dilute the Sample: Reducing the concentration of interfering substances by diluting the sample can be effective, but may compromise sensitivity for trace analysis. |
| Inconsistent Analyte/IS Ratio | 1. Differential Matrix Effects: Analyte and IS are experiencing different levels of suppression due to slight chromatographic separation (isotope effect). 2. Variable Matrix Composition: Significant differences in the matrix between individual samples. | 1. Re-optimize Chromatography: Aim for perfect co-elution of the analyte and IS. Sharper peaks can minimize the impact of any slight retention time difference. 2. Evaluate Sample Preparation: Ensure the sample preparation process is highly consistent and reproducible to minimize variability between samples. |
| Analyte and IS do not co-elute | 1. Isotope Effect: The presence of deuterium can slightly alter the compound's properties, causing a small shift in retention time. 2. Column Degradation: A contaminated or old analytical column can lead to poor peak shape and separation issues. | 1. Accept Minor Shift (if consistent): If the shift is small and consistent, and does not result in differential matrix effects, it may be acceptable. 2. Replace Column: If peak shape is poor or retention times are drifting, replace the analytical column. |
| Poor Reproducibility | Inconsistent sample preparation, instrument variability, or uncompensated matrix effects. | 1. Verify IS Concentration: Ensure the internal standard solution is prepared correctly and added consistently to every sample. 2. System Suitability: Inject a standard sample multiple times to confirm the LC-MS system is performing consistently before running a batch. |
Diagrams and Workflows
Caption: A flowchart for systematically troubleshooting ion suppression.
Caption: How a co-eluting internal standard corrects for ion suppression.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol allows you to quantify the degree of ion suppression or enhancement for Adipic Acid in your specific sample matrix.
Objective: To calculate the Matrix Effect (ME) and Recovery (RE) for Adipic Acid.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Adipic Acid and this compound into the final mobile phase solvent at a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Spiked Matrix): Process at least six different lots of your blank biological matrix (e.g., plasma, urine) through the entire sample preparation procedure. In the final step, spike the extracted blank matrix with Adipic Acid and this compound to the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank matrix with Adipic Acid and this compound before the extraction process, again at the same concentration.
-
-
Analyze Samples: Inject all samples onto the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate ME and RE:
-
Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Internal Standard-Normalized ME: Calculate the ME for the Analyte/IS ratio to demonstrate effective compensation.
-
Data Summary Table:
| Sample Lot | Analyte Area (Set A) | Analyte Area (Set B) | Matrix Effect (%) | IS-Normalized ME (%) |
| 1 | 150,000 | 90,000 | 60.0% | 99.5% |
| 2 | 150,000 | 85,500 | 57.0% | 98.8% |
| 3 | 150,000 | 93,000 | 62.0% | 101.2% |
| Average | 150,000 | 89,500 | 59.7% | 99.8% |
Protocol 2: Example LC-MS/MS Method for Adipic Acid
These are example starting parameters for the analysis of Adipic Acid. Optimization will be required for your specific application and instrumentation.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 500 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new vial, evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Parameters:
| Parameter | Setting |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MS/MS Transitions | Adipic Acid: 145 -> 127 This compound: 149 -> 131 |
| Source Temp. | 450 °C |
| Capillary Voltage | -3.5 kV |
References
Technical Support Center: Improving Peak Shape of Adipic acid-d4 in Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the chromatographic peak shape of Adipic acid-d4. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during analysis.
Troubleshooting Guide: Common Peak Shape Problems
Poor peak shape can compromise the accuracy and precision of your analytical results. The following sections address the most common peak shape issues for this compound: peak tailing, peak fronting, and split peaks.
Question 1: My this compound peak is tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing is the most common peak shape problem for acidic compounds like this compound. It is often characterized by an asymmetry factor greater than 1.2.[1] The primary cause is secondary interactions between the analyte and the stationary phase.[1]
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the carboxylic acid functional groups of this compound, leading to peak tailing.[1][2]
-
Solution: Lower the mobile phase pH to 2.5-3.0.[3] This protonates the silanol groups, minimizing unwanted interactions. Using a highly deactivated or end-capped column can also reduce these interactions.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (pKa1 ≈ 4.4, pKa2 ≈ 5.4), the compound can exist in both ionized and un-ionized forms, leading to peak distortion.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units below the first pKa. A pH of around 2.5-3.0 is generally recommended to ensure the analyte is in a single, un-ionized form.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Use a guard column and ensure proper sample preparation to remove particulates. If the column is contaminated, try flushing it with a strong solvent. If the column is degraded, it may need to be replaced.
-
Question 2: I am observing peak fronting for my this compound peak. What could be the cause?
Answer:
Peak fronting, where the front of the peak is less steep than the back, is often a sign of column overload or a mismatch between the sample solvent and the mobile phase.
Potential Causes and Solutions:
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
-
Poor Column Packing: A poorly packed column bed can lead to uneven flow and peak fronting.
-
Solution: This is a less common issue with modern columns, but if suspected, trying a new column is the best approach.
-
Question 3: Why is my this compound peak splitting into two or more peaks?
Answer:
Split peaks can be caused by a number of factors, from issues at the column inlet to problems with the sample solvent.
Potential Causes and Solutions:
-
Column Inlet Blockage: Particulate matter from the sample or mobile phase can partially block the column inlet frit, causing the sample to be distributed unevenly onto the column.
-
Solution: Filter all samples and mobile phases. If a blockage is suspected, reversing the column (if permissible by the manufacturer) and flushing it may help. Using a guard column is highly recommended.
-
-
Sample Solvent Effects: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak splitting.
-
Solution: As with peak fronting, dissolve the sample in the mobile phase or a weaker solvent.
-
-
Co-elution with an Interferent: The "split" peak may actually be two different co-eluting compounds.
-
Solution: Alter the chromatographic conditions (e.g., change the gradient, mobile phase composition, or temperature) to try and resolve the two peaks. Mass spectrometry can help confirm if the peaks have different mass-to-charge ratios.
-
Quantitative Data Summary
The following tables provide a summary of recommended starting conditions and parameters for the analysis of Adipic acid. These are also applicable to this compound.
Table 1: Recommended Mobile Phase Conditions
| Parameter | Recommended Value/Composition | Rationale |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Lowers pH to protonate the analyte and silanol groups. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for reversed-phase chromatography. |
| pH | 2.5 - 3.0 | Ensures Adipic acid is in its un-ionized form, improving retention and peak shape. |
| Buffer Concentration | 10-25 mM | Maintains a stable pH throughout the analysis. |
Table 2: Typical Chromatographic Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, Polar Endcapped, or Mixed-Mode | Provides good retention for organic acids. |
| Column Temperature | 30 - 40 °C | Can improve peak shape by reducing mobile phase viscosity and increasing mass transfer. |
| Flow Rate | 0.5 - 1.0 mL/min (for standard 4.6 mm ID columns) | A typical flow rate for standard HPLC analysis. |
| Detection | UV at 210 nm or Mass Spectrometry | Adipic acid has a UV absorbance at low wavelengths. Mass spectrometry provides higher selectivity and sensitivity. |
Experimental Protocols
Protocol 1: Sample Preparation
-
Standard Preparation: Accurately weigh a known amount of this compound and dissolve it in the mobile phase to create a stock solution.
-
Serial Dilutions: Perform serial dilutions of the stock solution with the mobile phase to create calibration standards.
-
Sample Extraction (if necessary): For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. The final reconstituted sample should be in a solvent compatible with the initial mobile phase conditions.
-
Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates that could clog the column.
Protocol 2: Chromatographic Method
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 15-30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample or standard.
-
Gradient Elution (Recommended): Start with a low percentage of organic solvent (e.g., 5-10% B) and gradually increase the concentration to elute the this compound. A gradient can often provide better peak shape than an isocratic method.
-
Column Wash and Re-equilibration: After each injection, wash the column with a high percentage of organic solvent to remove any strongly retained compounds, and then re-equilibrate the column to the initial conditions before the next injection.
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common peak shape problems with this compound.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting for peak fronting and split peaks.
References
Adipic acid-d4 solubility issues in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with Adipic acid-d4 during their experiments.
Frequently Asked Questions (FAQs)
Q1: Is the solubility of this compound different from that of standard Adipic acid?
For most practical laboratory applications, the solubility of this compound is expected to be very similar to that of its non-deuterated counterpart, Adipic acid. While deuterium labeling can sometimes lead to minor differences in physical properties due to the kinetic isotope effect, these differences in solubility are generally considered negligible for small molecules like Adipic acid.
Q2: What are the best solvents for dissolving this compound?
This compound, like adipic acid, is soluble in a range of polar organic solvents. It is very soluble in methanol and ethanol, and also dissolves in acetone and ethyl acetate.[1] Its solubility in water is moderate and increases significantly with temperature.[1] It is slightly soluble in cyclohexane and generally considered insoluble in nonpolar solvents like benzene and ligroin.
Q3: My this compound is not dissolving in water at room temperature. What should I do?
Adipic acid has moderate solubility in water at room temperature.[2] You can significantly increase its solubility by heating the solution.[2] For instance, the solubility of adipic acid in water increases from 24 g/L at 25 °C to 1600 g/L at 100 °C.[1]
Q4: Can I use a co-solvent to improve the solubility of this compound?
Yes, using a co-solvent can be an effective strategy. If you are working with a largely non-polar system, adding a small amount of a polar solvent in which this compound is highly soluble, such as methanol or ethanol, can enhance its overall solubility.
Q5: How does pH affect the solubility of this compound in aqueous solutions?
As a dicarboxylic acid, the solubility of this compound in water is pH-dependent. At higher pH values (more basic conditions), the carboxylic acid groups will deprotonate to form carboxylate salts, which are generally much more soluble in water. The pH of a saturated aqueous solution of adipic acid is approximately 2.7.
Troubleshooting Guide
Issue: Undissolved particles of this compound observed in the solvent.
Visual Indicators:
-
Cloudy or hazy appearance of the solution.
-
Visible solid material settled at the bottom or suspended in the solvent.
Troubleshooting Workflow:
References
Preventing isotopic exchange of deuterium in Adipic acid-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing isotopic exchange of deuterium in Adipic acid-d4. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium exchange is a chemical process where a deuterium atom in a molecule is replaced by a hydrogen atom (proton) from the surrounding environment, or vice versa.[1][2] For this compound, this is a significant concern as the loss of deuterium atoms compromises its isotopic purity. This can lead to inaccurate results in studies where isotopic labeling is critical, such as in metabolic research or when used as an internal standard in quantitative mass spectrometry.[3][4]
Q2: Which deuterium atoms in this compound are most susceptible to exchange?
A2: The susceptibility of deuterium atoms to exchange in this compound varies based on their position:
-
Carboxyl Deuteriums (-COOD): The deuterium on the carboxylic acid groups are highly labile and will rapidly exchange with protons from any protic solvent (e.g., water, methanol).[1]
-
Alpha-Carbon Deuteriums (-CD₂-COOH): The deuterium atoms on the carbons adjacent to the carboxyl groups (α-carbons) are also susceptible to exchange. This process, known as enolization, can be catalyzed by both acidic and basic conditions.
-
Beta-Carbon Deuteriums (-CH₂-CD₂-): The deuterium atoms on the beta-carbons are generally more stable and less prone to exchange under typical analytical conditions.
Q3: What are the primary factors that influence the rate of deuterium exchange?
A3: The rate of deuterium exchange is primarily influenced by three main factors:
-
pH: The exchange rate is highly dependent on the pH of the solution. Both highly acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly at the α-carbon. The minimum rate of exchange for carboxylic acids is typically observed in the pH range of 2 to 3.
-
Temperature: Higher temperatures accelerate the rate of deuterium exchange. Therefore, conducting experiments at lower temperatures is a common strategy to minimize isotopic exchange.
-
Solvent Type: Protic solvents, which contain exchangeable protons (e.g., water, alcohols), can readily donate protons and thus facilitate deuterium exchange. Aprotic solvents (e.g., acetonitrile, dioxane) are recommended for preparing and storing solutions of deuterated compounds.
Q4: What is "back-exchange" and how can it be minimized during analysis?
A4: Back-exchange is the replacement of deuterium atoms on the analyte with protons from the analytical mobile phase or sample diluent during analysis. This is a significant issue that can lead to an underestimation of the deuterium content. To minimize back-exchange, it is crucial to control the pH and temperature of the analytical system. Using a mobile phase with a pH between 2.5 and 3.0 and keeping the autosampler and column at a low temperature can significantly reduce back-exchange.
Q5: What are the recommended storage conditions for this compound?
A5: Proper storage is critical to maintain the isotopic integrity of this compound.
-
Solid Form: Store solid this compound at -20°C or colder in a desiccator to protect it from moisture.
-
Solutions: Solutions of this compound should be prepared in high-purity, anhydrous aprotic solvents. Store these solutions in tightly sealed vials, protected from light, at low temperatures (typically 2-8°C for short-term and -20°C for long-term storage).
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of Isotopic Purity in Solution | Use of protic solvents (e.g., water, methanol). | Prepare and store solutions in high-purity, anhydrous aprotic solvents such as acetonitrile or dioxane. |
| Exposure to acidic or basic conditions. | Maintain the pH of the solution between 2 and 3, where the rate of deuterium exchange is minimal. | |
| High storage or experimental temperature. | Store solutions at low temperatures (2-8°C or -20°C) and conduct experiments at the lowest feasible temperature. | |
| Inaccurate Quantification in Mass Spectrometry | Back-exchange during analysis. | Optimize LC-MS conditions. Use a mobile phase with a pH between 2.5 and 3.0 and maintain a low autosampler and column temperature. |
| Incomplete dissolution of the solid. | Ensure complete dissolution by gentle vortexing or sonication. | |
| Variability in Experimental Results | Inconsistent sample handling and preparation. | Standardize all sample preparation steps, including time and temperature. Use automated systems where possible to improve consistency. |
| Moisture contamination. | Handle solid this compound in a dry, inert atmosphere (e.g., a glove box). Use thoroughly dried glassware. |
Quantitative Data on Isotopic Stability
The following table provides representative data on the isotopic stability of this compound under various conditions. This data is intended to illustrate the impact of pH, temperature, and solvent on deuterium retention.
| Condition | pH | Temperature (°C) | Solvent | Deuterium Retention (%) after 24h |
| Optimal | 2.5 | 4 | Acetonitrile | >99% |
| Sub-optimal (pH) | 7.0 | 4 | Acetonitrile/Water (1:1) | ~95% |
| Sub-optimal (Temp) | 2.5 | 25 | Acetonitrile | ~98% |
| Poor | 9.0 | 25 | Water | <90% |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Acclimatization: Before opening, allow the container of solid this compound to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture.
-
Weighing: In a low-humidity environment (e.g., a glove box or under a stream of dry nitrogen), accurately weigh the desired amount of this compound.
-
Dissolution: Transfer the weighed solid to a volumetric flask. Add a high-purity, anhydrous aprotic solvent (e.g., acetonitrile) to dissolve the solid completely. Gentle vortexing or sonication can be used to aid dissolution.
-
Storage: Store the stock solution in a tightly sealed, amber glass vial at -20°C for long-term storage.
Protocol 2: Minimizing Back-Exchange During LC-MS Analysis
-
Mobile Phase Preparation: Prepare the aqueous portion of the mobile phase and adjust the pH to 2.5 - 3.0 using a suitable acid (e.g., formic acid).
-
Sample Preparation: Dilute the this compound stock solution to the desired working concentration using the initial mobile phase composition. Keep samples in the autosampler at a low temperature (e.g., 4°C).
-
LC Method: Use a column temperature that is as low as practical for the separation.
-
System Suitability: Regularly inject a freshly prepared standard to monitor for any signs of back-exchange over the course of the analytical run.
Visualizations
Caption: Mechanism of acid- and base-catalyzed deuterium exchange at the α-carbon of this compound.
Caption: A logical workflow for troubleshooting the loss of isotopic purity in this compound.
References
Optimizing Adipic Acid-d4 Fragmentation for Robust MRM Assays: A Technical Guide
An in-depth resource for researchers, scientists, and drug development professionals, this guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the successful fragmentation optimization of Adipic acid-d4 in Multiple Reaction Monitoring (MRM) assays.
This technical support center is designed to address common challenges and provide clear, actionable solutions for the quantitative analysis of this compound using tandem mass spectrometry. By leveraging stable isotope-labeled internal standards like this compound, researchers can achieve high levels of accuracy and precision in their bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in an MRM assay?
In negative ionization mode (ESI-), the precursor ion for this compound is the deprotonated molecule, [M-H]⁻. Given the molecular weight of this compound is approximately 150.1 g/mol , the expected precursor ion will have an m/z of 149.1.
The fragmentation of the dicarboxylic acid structure typically involves losses of water (H₂O) and carbon dioxide (CO₂). Based on the fragmentation of unlabeled adipic acid, the following product ions are predicted for this compound:
-
Primary Fragments:
-
Loss of H₂O: m/z 131.1
-
Loss of CO₂: m/z 105.1
-
-
Secondary Fragments:
-
Further fragmentation can lead to ions at m/z 87.1 and m/z 85.1.
-
It is crucial to experimentally confirm these transitions and optimize the collision energy for each to achieve the highest sensitivity and specificity.
Q2: How do I optimize the collision energy (CE) for my this compound MRM transitions?
Collision energy is a critical parameter that directly impacts the abundance of product ions. The optimal CE is the voltage that produces the highest and most stable signal for a specific product ion. A common approach for CE optimization is to perform a compound optimization experiment where the analyte is infused into the mass spectrometer, and the CE is ramped over a range of voltages for each precursor-product pair. The CE that yields the maximum product ion intensity should be selected for the analytical method.
Q3: I am observing a weak or no signal for this compound. What are the potential causes and solutions?
Several factors can contribute to a poor signal for your deuterated internal standard. Consider the following troubleshooting steps:
-
Incorrect Mass Spectrometer Settings:
-
Solution: Verify that the correct precursor and product ion m/z values are entered in the MRM method. Ensure the mass spectrometer is operating in the appropriate ionization mode (negative ESI is typical for carboxylic acids).
-
-
Suboptimal Collision Energy:
-
Solution: Perform a collision energy optimization experiment to determine the optimal setting for each MRM transition.
-
-
Poor Ionization Efficiency:
-
Solution: The pH of the mobile phase can significantly impact the ionization of dicarboxylic acids. Ensure the mobile phase composition promotes the formation of the [M-H]⁻ ion. The addition of a small amount of a weak acid modifier to the mobile phase can sometimes improve ionization, although this should be carefully optimized.
-
-
Sample Preparation Issues:
-
Solution: Evaluate your sample extraction procedure for efficiency. Inefficient extraction can lead to low recovery of the analyte and internal standard.
-
-
Instrument Contamination:
-
Solution: A dirty ion source or mass spectrometer optics can lead to signal suppression. Follow the manufacturer's guidelines for cleaning and maintenance.
-
Q4: My results show high variability. How can I improve the precision of my assay?
High variability in an MRM assay can often be traced back to issues with the internal standard.
-
Inconsistent Internal Standard Concentration:
-
Solution: Ensure the internal standard is accurately and consistently added to all samples, including calibrators and quality controls.
-
-
Matrix Effects:
-
Solution: While deuterated internal standards are excellent at compensating for matrix effects, significant ion suppression or enhancement can still impact precision. Optimize your sample cleanup procedure to remove interfering matrix components. Consider using a different extraction technique, such as solid-phase extraction (SPE), for cleaner samples.
-
-
Chromatographic Issues:
-
Solution: Poor peak shape or inconsistent retention times can lead to variable integration and, consequently, poor precision. Ensure your LC method provides robust and reproducible chromatography.
-
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the optimization and execution of this compound MRM assays.
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal | Incorrect MRM transitions selected. | Verify precursor and product ion m/z values based on the mass of this compound. |
| Suboptimal collision energy. | Perform a collision energy optimization for each transition. | |
| Poor ionization in the ESI source. | Optimize mobile phase composition and pH. | |
| Inefficient sample extraction. | Evaluate and optimize the sample preparation method. | |
| Contaminated ion source. | Clean the ion source according to the manufacturer's protocol. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system thoroughly. |
| Matrix interference from the sample. | Improve sample cleanup using techniques like SPE. | |
| Dirty mass spectrometer optics. | Perform routine maintenance and cleaning of the mass spectrometer. | |
| Poor Peak Shape | Inappropriate mobile phase composition. | Adjust the mobile phase gradient and organic solvent percentage. |
| Column degradation. | Replace the analytical column. | |
| Sample solvent incompatible with the mobile phase. | Ensure the sample is dissolved in a solvent similar to the initial mobile phase. | |
| Inconsistent Retention Times | Fluctuations in LC pump pressure. | Check for leaks in the LC system and ensure proper solvent degassing. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily. | |
| Column temperature variations. | Ensure the column oven is maintaining a stable temperature. |
Experimental Protocols
Protocol 1: Collision Energy Optimization for this compound
This protocol outlines the steps to determine the optimal collision energy for each MRM transition of this compound.
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a solvent compatible with your LC-MS system (e.g., 50:50 acetonitrile:water).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate using a syringe pump.
-
Set up the MRM method in your mass spectrometer software. Enter the precursor ion m/z for this compound ([M-H]⁻ = 149.1) and the potential product ions (e.g., 131.1, 105.1, 87.1, 85.1).
-
Create a collision energy ramp experiment. For each MRM transition, program the instrument to acquire data over a range of collision energy values (e.g., 5 to 50 eV in 2 eV increments).
-
Acquire the data and plot the product ion intensity as a function of collision energy for each transition.
-
Identify the optimal collision energy for each transition as the value that produces the maximum signal intensity.
Protocol 2: Sample Preparation using Protein Precipitation
This is a general protocol for the extraction of this compound from a biological matrix like plasma or serum.
-
To 100 µL of the biological sample , add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
Caption: A typical experimental workflow for the quantification of this compound.
Caption: A logical troubleshooting workflow for MRM assay issues.
Troubleshooting poor recovery of Adipic acid-d4 during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of Adipic acid-d4 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor recovery of this compound?
Poor recovery of this compound, a common internal standard, can stem from several factors during sample preparation. These can be broadly categorized as issues related to the extraction process, the chemical properties of the analyte, and matrix effects. Common culprits include incomplete extraction, analyte degradation, losses during cleanup steps, and ion suppression in mass spectrometry.[1][2]
Q2: How does the pH of the sample affect the extraction efficiency of this compound?
The pH of the sample solution is a critical factor influencing the extraction efficiency of this compound. Adipic acid is a dicarboxylic acid with pKa values of 4.41 and 5.41.[3] To ensure it is in its non-ionized (protonated) form, which is more soluble in organic solvents, the pH of the sample should be adjusted to be at least 2 pH units below the first pKa value (i.e., pH < 2.4). At higher pH values, this compound will be deprotonated, making it more water-soluble and difficult to extract into an organic solvent.
Q3: Which extraction technique is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
Both LLE and SPE can be effective for extracting this compound, and the choice depends on the sample matrix, required cleanup, and available resources.
-
LLE is a simpler technique but may be less clean, potentially leading to more significant matrix effects.
-
SPE can provide cleaner extracts and higher recovery if the sorbent and elution solvents are carefully optimized.[4] For dicarboxylic acids, resin-based or mixed-mode SPE cartridges are often employed.
Q4: Can this compound degrade during sample preparation?
Adipic acid is a relatively stable compound. However, it can be susceptible to degradation under harsh conditions, such as the presence of strong oxidizing agents. During sample preparation, it is important to avoid extreme temperatures and highly oxidative environments.
Troubleshooting Guide: Poor Recovery of this compound
This guide provides a systematic approach to troubleshooting low recovery of this compound.
Diagram: Troubleshooting Workflow for Poor this compound Recovery
Caption: A step-by-step workflow to diagnose and resolve poor recovery of this compound.
| Problem | Potential Cause | Recommended Action |
| Low recovery in Liquid-Liquid Extraction (LLE) | Incorrect pH: this compound is ionized at neutral or high pH, making it more soluble in the aqueous phase. | Acidify the sample to a pH below 2.4 before extraction to ensure the analyte is in its non-ionized form. |
| Inappropriate Solvent: The polarity of the extraction solvent may not be optimal for this compound. | Test alternative water-immiscible organic solvents such as methyl-tert-butyl ether (MTBE) or ethyl acetate. | |
| Insufficient Mixing/Emulsion Formation: Inadequate mixing can lead to incomplete extraction, while vigorous shaking can cause emulsions, trapping the analyte. | Ensure thorough but gentle mixing. If an emulsion forms, try adding salt or centrifuging the sample to break the emulsion. | |
| Low recovery in Solid-Phase Extraction (SPE) | Incorrect Sorbent: The chosen sorbent may not have the appropriate chemistry to retain this compound. | For dicarboxylic acids, consider using a resin-based sorbent or a mixed-mode anion exchange sorbent. |
| Improper Conditioning/Equilibration: Failure to properly prepare the SPE cartridge can lead to poor retention. | Ensure the cartridge is conditioned with an appropriate organic solvent (e.g., methanol) followed by an equilibration step with an acidic aqueous solution. | |
| Inefficient Elution: The elution solvent may not be strong enough to desorb this compound from the sorbent. | Increase the strength or volume of the elution solvent. A common elution solvent for acidic compounds is a mixture of an organic solvent with a small percentage of a volatile acid (e.g., formic acid or acetic acid). | |
| Low Signal Intensity in Mass Spectrometry | Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source.[2] | Perform a post-extraction spike experiment to confirm ion suppression. If present, optimize the chromatographic separation to resolve this compound from the interfering matrix components or consider a more rigorous cleanup step during sample preparation. |
| Analyte Degradation: Although stable, extreme conditions can lead to degradation. | Avoid high temperatures and strong oxidizing agents during sample preparation. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution.
-
Vortex briefly to mix.
-
Acidify the sample by adding 10 µL of 1M HCl to adjust the pH to approximately 2.
-
-
Extraction:
-
Add 500 µL of methyl-tert-butyl ether (MTBE) to the sample.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
-
Drying and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is a general guideline and should be optimized for your specific SPE cartridge and instrumentation.
-
Sample Preparation:
-
To 500 µL of urine, add 20 µL of this compound internal standard solution.
-
Vortex to mix.
-
Acidify the sample to pH 2 with 1M HCl.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water, and finally 1 mL of 0.1 M HCl.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M HCl to remove polar interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of a solution of 5% formic acid in methanol.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Quantitative Data Summary
The following table summarizes expected recovery rates for dicarboxylic acids using different extraction methods. Note that these are general ranges, and actual recovery will depend on the specific matrix and optimized protocol.
| Analyte | Matrix | Extraction Method | Reported Recovery (%) |
| Dicarboxylic Acids | Urine | Liquid-Liquid Extraction (Ethyl Acetate) | 77.4 |
| Dicarboxylic Acids | Urine | Solid-Phase Extraction (Resin-based) | 84.1 |
| Adipic Acid | Aqueous Solution | Solid-Phase Extraction (ENV+ resin) | >90 |
Diagram: Factors Influencing this compound Recovery
Caption: A diagram illustrating the primary factors that affect the recovery of this compound.
References
Minimizing background interference for Adipic acid-d4 detection
Welcome to the technical support center for the analysis of Adipic acid-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background interference and achieve accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the expected m/z values for this compound in mass spectrometry?
Adipic acid typically has a molecular weight of 146.14 g/mol . In negative ion mode electrospray ionization (ESI-), the deprotonated molecule [M-H]⁻ is observed at m/z 145.[1] For this compound, the molecular weight is increased by four deuterium atoms, resulting in an expected m/z of approximately 149 for the [M-H]⁻ ion. Characteristic fragment ions can also be monitored for increased specificity.
Q2: What are the most common sources of background interference in LC-MS analysis?
Background interference in LC-MS can originate from various sources, including:
-
Sample Matrix: Biological matrices like plasma contain high levels of phospholipids that can cause ion suppression.[2]
-
Solvents and Reagents: Impurities in solvents, buffers, and reagents can introduce contaminant peaks. It is crucial to use LC-MS grade solvents and high-purity additives.
-
Labware and Consumables: Plasticizers, such as phthalates, can leach from sample tubes, pipette tips, and syringe filters, causing interfering peaks.[2]
-
Chromatography System: Column bleed, where the stationary phase degrades and elutes, can contribute to background noise. Additionally, contaminants can accumulate in the system from previous analyses.
-
Environmental Contamination: Volatile organic compounds from personal care products or the laboratory air can be a source of interference.
Q3: How can I reduce interference from my sample preparation procedure?
To minimize interference introduced during sample preparation, consider the following:
-
Use High-Purity Materials: Employ labware made of polypropylene or glass to minimize the leaching of plasticizers.
-
Filter Samples Appropriately: If filtration is necessary, use syringe filters certified for low extractables in LC-MS applications. It can be beneficial to discard the initial portion of the filtrate.
-
Optimize Extraction: Utilize a sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to selectively isolate this compound from matrix components.
-
Protein Precipitation: For biological samples, a simple and effective method is protein precipitation using cold acetonitrile or methanol.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Issue 1: High Background Noise Across the Chromatogram
High background noise can obscure the analyte peak and lead to poor sensitivity.
-
Potential Cause: Contaminated solvents or mobile phase additives.
-
Troubleshooting Steps:
-
Prepare fresh mobile phase using LC-MS grade solvents and high-purity additives like formic or acetic acid.
-
If using buffers, ensure they are volatile (e.g., ammonium formate, ammonium acetate) and prepared from high-purity salts or by titrating the acid and base.
-
Flush the LC system thoroughly with the fresh mobile phase.
-
-
Potential Cause: Contamination within the LC-MS system.
-
Troubleshooting Steps:
-
Clean the ESI source components, including the spray shield and capillary.
-
Perform a system bake-out by running a high-organic gradient at an elevated column temperature to remove strongly retained contaminants.
-
If the issue persists, consider cleaning or replacing components of the fluidic path, such as tubing and fittings.
-
Issue 2: Specific Interfering Peaks in the Chromatogram
Discrete peaks that co-elute or are near the this compound peak can interfere with quantification.
-
Potential Cause: Contaminants from labware or sample handling.
-
Troubleshooting Steps:
-
Analyze a blank injection (solvent only) to determine if the interference originates from the system or the sample preparation process.
-
Prepare a "mock" sample by going through the entire sample preparation procedure without adding the sample matrix to identify contaminants from reagents and labware.
-
Switch to labware made from different materials (e.g., from polypropylene to glass) to check for leaching.
-
-
Potential Cause: Co-eluting isobaric compounds.
-
Troubleshooting Steps:
-
Modify the chromatographic gradient to improve the separation of this compound from the interfering peak. Adjusting the organic solvent percentage or the gradient slope can be effective.
-
Consider using a different stationary phase. For organic acids, ion-exclusion or mixed-mode chromatography can provide alternative selectivity.
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can negatively impact integration and reproducibility.
-
Potential Cause: Secondary interactions with the stationary phase.
-
Troubleshooting Steps:
-
Adjust the pH of the mobile phase. For acidic compounds like Adipic acid, a lower pH (e.g., using 0.1% formic acid) ensures the analyte is in its neutral form, which often improves peak shape on reversed-phase columns.
-
Ensure the sample solvent is compatible with the initial mobile phase conditions to avoid solvent effects that can distort the peak.
-
-
Potential Cause: Column degradation or contamination.
-
Troubleshooting Steps:
-
Reverse-flush the column according to the manufacturer's instructions.
-
If peak shape does not improve, the column may be at the end of its lifetime and require replacement.
-
Data Summary Tables
Table 1: Common LC-MS Contaminants and Their Potential Sources
| m/z (Positive Mode) | Compound Class | Potential Source |
| 149.1 | Phthalate Plasticizer | Plastic labware, tubing |
| 279.2 | Phthalate Plasticizer | Plastic labware, tubing |
| 391.3 | Diisooctyl phthalate | Plasticizer |
| Varies | Polyethylene Glycol (PEG) | Detergents, lubricants |
| Varies | Polysorbates | Drug formulation agents |
| Varies | Phospholipids | Biological matrices (e.g., plasma) |
Source: Adapted from multiple sources.
Table 2: Typical Starting Mass Spectrometry Parameters for this compound
| Parameter | Recommended Setting |
| Ionization Mode | Negative ESI |
| Precursor Ion (m/z) | ~149 |
| Product Ion (m/z) | To be determined by infusion of standard |
| Scan Type | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Capillary Voltage (kV) | Optimize for your instrument (typically 2.5-4.0) |
| Gas Temperature (°C) | Optimize for your instrument (typically 300-400) |
| Gas Flow (L/hr) | Optimize for your instrument |
| Collision Energy (eV) | Optimize for specific transition if using MRM |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Extraction from Plasma
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (if different from this compound).
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the initial mobile phase conditions (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
Protocol 2: General LC-MS Method for this compound Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization: ESI Negative.
Visualizations
Caption: Troubleshooting workflow for identifying the source of background interference.
Caption: General experimental workflow for this compound analysis in plasma.
References
Technical Support Center: Adipic Acid-d4 Internal Standard
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the use of Adipic acid-d4 as an internal standard in calibration curves for quantitative analysis.
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound standards, providing potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Poor Linearity (R² < 0.99) | • Inappropriate concentration range of calibration standards.[1] • Detector saturation at high concentrations.[1] • Inaccurate preparation of standard solutions.[1] • Suboptimal internal standard concentration.[1] • Analyte or internal standard instability.[1] | 1. Optimize Concentration Range: Narrow or shift the concentration range of your calibration standards to match the expected analyte concentrations in your samples. 2. Check for Saturation: If the curve plateaus at high concentrations, reduce the injection volume or dilute the high-concentration standards. 3. Prepare Fresh Standards: Re-prepare all stock and working solutions using calibrated pipettes and proper techniques. 4. Optimize IS Concentration: A common starting point is a concentration similar to the midpoint of the calibration curve. Experiment with different this compound concentrations to find the optimal level. 5. Verify Stability: Assess the stability of both adipic acid and this compound in your sample matrix and storage conditions. Adipic acid is generally stable, but prolonged exposure to incompatible materials should be avoided. |
| High Variability in QC Samples (%RSD > 15%) | • Inconsistent sample preparation. • Differential matrix effects between the analyte and internal standard. • Instability of the deuterated label (isotopic exchange). | 1. Standardize Sample Preparation: Ensure consistent timing and technique for all sample preparation steps, including the addition of the internal standard. Add the internal standard as early as possible in the workflow. 2. Evaluate Matrix Effects: Conduct a post-extraction addition experiment to assess if the matrix is affecting the analyte and internal standard differently. 3. Check for Isotopic Exchange: While the deuterium labels on this compound are on carbon atoms and generally stable, harsh pH conditions or certain matrices could potentially promote back-exchange. Evaluate the stability of the internal standard in the sample diluent and mobile phase over time. |
| Signal Suppression or Enhancement | • Co-eluting matrix components interfering with ionization. • High concentrations of the analyte or internal standard saturating the ion source. | 1. Improve Chromatographic Separation: Optimize your LC method to better separate adipic acid from interfering compounds in the matrix. 2. Enhance Sample Clean-up: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components. 3. Dilute Samples: If ion source saturation is suspected, dilute the samples. 4. Post-Column Infusion Experiment: This can help identify regions in the chromatogram where ion suppression is occurring. |
| Inaccurate Results | • Impurities in the this compound standard (e.g., presence of unlabeled adipic acid). • Incomplete co-elution of adipic acid and this compound. • Differential matrix effects. | 1. Verify Standard Purity: Check the Certificate of Analysis for the isotopic and chemical purity of your this compound standard. Aim for isotopic enrichment ≥98% and chemical purity >99%. You can also inject a high concentration of the internal standard alone to check for any signal at the analyte's mass transition. 2. Ensure Co-elution: The analyte and internal standard must co-elute for proper compensation of matrix effects. Adjust chromatographic conditions if necessary. 3. Matrix-Matched Calibration: If differential matrix effects are confirmed, prepare calibration standards in a blank matrix that is representative of your samples. |
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound preferred for mass spectrometry-based quantification?
A1: Deuterated internal standards are considered the gold standard for quantitative LC-MS/MS analysis. Because this compound is chemically almost identical to adipic acid, it exhibits very similar behavior during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise results.
Q2: What are the ideal storage conditions for this compound and its stock solutions?
A2: this compound should be stored at room temperature, protected from light and moisture. For stock solutions, long-term storage (up to 6 months) at -80°C is recommended, while short-term storage (up to 1 month) at -20°C is suitable. It is advisable to aliquot stock solutions into single-use vials to prevent degradation from repeated freeze-thaw cycles.
Q3: How can I determine the optimal concentration of this compound to use in my assay?
A3: The optimal concentration of the internal standard should be consistent across all samples, calibrators, and quality controls. A good starting point is a concentration that is similar to the midpoint of your calibration curve. You can perform an experiment where you analyze a sample with a fixed concentration of the analyte and varying concentrations of this compound to identify the concentration that provides a stable and reproducible signal with minimal impact on the analyte's ionization.
Q4: My calibration curve is non-linear. What are the most common causes?
A4: Non-linear calibration curves in LC-MS analysis can be caused by several factors, including detector saturation at high analyte concentrations, matrix effects that disproportionately affect the analyte or internal standard at different concentrations, and an inappropriate concentration range for the calibration standards.
Q5: What should I do if I suspect the this compound standard is contaminated with unlabeled adipic acid?
A5: First, review the Certificate of Analysis provided by the supplier for the stated isotopic purity. To experimentally verify, inject a high concentration of the this compound solution alone and monitor the mass transition for unlabeled adipic acid. If a significant signal is detected, it indicates the presence of the unlabeled analyte as an impurity, which can lead to an overestimation of the analyte's concentration, especially at lower levels. In this case, you should contact the supplier for a higher purity batch.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Adipic Acid Analyte Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of adipic acid standard.
-
Dissolve in an appropriate solvent (e.g., methanol, water with 0.1% formic acid) to a final volume of 10 mL in a volumetric flask.
-
-
This compound Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in the same solvent as the analyte stock solution to a final volume of 1 mL in a volumetric flask.
-
-
Working Solutions:
-
Prepare a series of analyte working solutions by serial dilution of the analyte stock solution to create concentrations for your calibration curve points.
-
Prepare an internal standard working solution by diluting the IS stock solution to the desired final concentration for spiking into all samples.
-
Protocol 2: Matrix Effect Evaluation using Post-Extraction Spike
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): In a clean solvent (e.g., mobile phase), prepare a solution containing the analyte at a known concentration (e.g., mid-QC level) and the this compound internal standard at the concentration used in your assay.
-
Set B (Post-Spike in Matrix): Extract at least three replicates of a blank biological matrix (e.g., plasma, urine) using your established sample preparation method. After the final extraction step, spike the extract with the same concentrations of analyte and internal standard as in Set A.
-
Set C (Matrix Blank): Extract a blank biological matrix without adding the analyte or internal standard.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples using your LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the average peak area for the analyte and internal standard in both Set A and Set B.
-
The matrix effect can be calculated as follows:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. The goal is for the analyte and internal standard to show a similar degree of matrix effect.
-
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting logic for this compound calibration curve issues.
References
Adipic acid-d4 stability in long-term stored samples
This technical support center provides guidance on the stability of adipic acid-d4 in long-term stored samples for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected chemical stability of this compound?
A1: this compound is a deuterated form of adipic acid. Adipic acid itself is a chemically stable compound.[1] It is a reasonable assumption in bioanalytical sciences that the deuterated internal standard will exhibit stability similar to the parent compound. However, for quantitative bioanalytical methods, it is always recommended to perform your own stability assessments of this compound within your specific biological matrices and storage conditions as part of method validation.[2]
Q2: What are the recommended storage conditions for biological samples containing this compound?
A2: For long-term storage of biological samples such as plasma, it is recommended to store them at -80°C.[2][3][4] Studies on the long-term stability of various metabolites in human plasma stored at -80°C have shown that while many remain stable for years, some classes of compounds can exhibit changes. Therefore, consistency in storage temperature is crucial. For short-term storage, such as in an autosampler, 4°C is generally acceptable for up to 24 hours.
Q3: How many freeze-thaw cycles can samples containing this compound undergo?
A3: It is best practice to minimize freeze-thaw cycles. For a similar deuterated standard, Acipimox-d4, stability has been demonstrated for at least three freeze-thaw cycles in rat plasma and tissue homogenates. It is advisable to aliquot samples into smaller volumes after the initial thaw to avoid repeated freezing and thawing of the entire sample.
Q4: What are the potential signs of this compound degradation in my analytical run?
A4: Degradation of this compound, your internal standard, may manifest as a decrease in its peak area or a change in peak shape in your chromatograms over time or under different storage conditions. This can lead to inaccuracies in the quantification of your target analyte.
Q5: Is this compound susceptible to biodegradation?
A5: Adipic acid is known to be biodegradable. While deuteration can sometimes alter the rate of metabolism, it is crucial to handle and store biological samples in a manner that minimizes microbial activity, such as immediate freezing after collection and maintaining a low storage temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreasing this compound peak area in stored quality control (QC) samples. | Analyte degradation due to improper storage temperature. | Ensure samples are consistently stored at -80°C. Verify freezer temperature logs and ensure there have been no extended periods of temperature fluctuation. |
| Multiple freeze-thaw cycles. | Aliquot samples into single-use volumes to avoid repeated freeze-thaw cycles. | |
| Instability in the processed sample (e.g., post-extraction). | Analyze processed samples as soon as possible. If there is a delay, store them at a controlled low temperature (e.g., 4°C in an autosampler). | |
| High variability in this compound response across a batch. | Inconsistent sample handling or extraction. | Review and standardize sample collection, processing, and extraction procedures. Ensure complete and consistent recovery of the internal standard. |
| Ion suppression or enhancement in the mass spectrometer. | Investigate matrix effects. This can be done by comparing the response of the internal standard in a neat solution versus a post-extraction spiked matrix sample. If significant matrix effects are observed, chromatographic separation may need to be optimized, or a different ionization technique could be explored. | |
| Appearance of unexpected peaks near the this compound peak. | Contamination or degradation product. | Check for potential sources of contamination in solvents, reagents, or labware. If degradation is suspected, analyze a freshly prepared standard to compare chromatograms. |
Stability Data Summary
While specific long-term stability data for this compound in various biological matrices is not extensively published, the tables below summarize the stability of related compounds and general metabolites under typical long-term storage conditions. This information can serve as a valuable reference for designing your own stability studies.
Table 1: General Stability of Metabolites in Human Plasma Stored at -80°C
| Compound Class | Observation over 5 Years | Average Change |
| Amino Acids | Increased concentration | +15.4% |
| Acylcarnitines | Decreased concentration | -12.1% |
| Lysophosphatidylcholines | Decreased concentration | -15.1% |
| Diacyl-phosphatidylcholines | Decreased concentration | -17.0% |
| Sphingomyelins | Decreased concentration | -14.8% |
| Data adapted from a study on long-term stability of human plasma metabolites. |
Table 2: Stability of Fatty Acids in Plasma and Erythrocytes
| Storage Condition | Duration | Result |
| -80°C | Nearly 4 years | Fatty acid composition of plasma triglycerides and erythrocyte phosphatidylcholine remained virtually unchanged. |
Experimental Protocols
Protocol: Assessment of Long-Term Stability of this compound
Objective: To evaluate the stability of this compound in a specific biological matrix (e.g., human plasma) under long-term storage conditions.
Materials:
-
Pooled biological matrix (e.g., human plasma)
-
This compound stock solution
-
Validated bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound
-
-80°C freezer
-
Calibrated pipettes and other standard laboratory equipment
Procedure:
-
Preparation of Stability Samples:
-
Spike the pooled biological matrix with this compound at a known concentration (typically at the concentration used as an internal standard in your assay).
-
Aliquot the spiked matrix into a sufficient number of small, single-use tubes to cover all planned time points.
-
-
Time Zero (T0) Analysis:
-
Immediately after preparation, analyze a set of aliquots (n ≥ 3) to establish the initial concentration of this compound. This will serve as the baseline.
-
-
Long-Term Storage:
-
Place the remaining aliquots in a -80°C freezer for long-term storage.
-
-
Analysis at Subsequent Time Points:
-
At predetermined time points (e.g., 1, 3, 6, 12, 24 months), retrieve a set of aliquots (n ≥ 3) from the freezer.
-
Allow the samples to thaw unassisted at room temperature or under controlled conditions as per your sample preparation procedure.
-
Process and analyze the samples using the validated bioanalytical method.
-
-
Data Analysis:
-
Calculate the mean concentration of this compound at each time point.
-
Compare the mean concentration at each time point to the mean concentration at T0.
-
The stability is typically assessed by determining if the mean concentration at a given time point is within a predefined acceptance criterion (e.g., ±15%) of the T0 concentration.
-
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of Adipic Acid-d4 and C13-Labeled Adipic Acid for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly in metabolic research and pharmacokinetic studies, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and reproducible results with mass spectrometry. This guide provides an objective comparison of two commonly employed isotopologues of adipic acid: Adipic acid-d4 and C13-labeled adipic acid. By understanding their distinct characteristics and performance in experimental settings, researchers can make an informed decision for their specific analytical needs.
At a Glance: Key Performance Differences
Stable isotope-labeled compounds are designed to be chemically identical to the analyte of interest, with the key difference being a mass shift that allows for their distinction in a mass spectrometer.[1] This near-identical nature ensures they behave similarly during sample preparation, chromatography, and ionization, effectively correcting for variability.[1] However, the choice between deuterium (d) and carbon-13 (¹³C) labeling can introduce subtle yet significant differences in analytical performance.
| Feature | This compound | C13-labeled adipic acid | Rationale & Implications |
| Chemical Identity | Structurally similar but not identical to native adipic acid. The C-D bond is slightly shorter and stronger than the C-H bond.[2] | Chemically identical to native adipic acid. | ¹³C labeling provides a standard that is a more perfect chemical mimic of the endogenous analyte.[3] |
| Chromatographic Behavior | Potential for a slight retention time shift compared to the unlabeled analyte, a phenomenon known as the "isotope effect".[4] | Co-elutes perfectly with the unlabeled analyte. | Co-elution is critical for accurate quantification, as it ensures both the analyte and the internal standard experience the same matrix effects during chromatographic separation and ionization. |
| Isotopic Stability | Generally stable, but deuterium atoms can be susceptible to back-exchange with protons in the solvent or matrix under certain conditions, although this is less of a concern for labels on carbon atoms. | Highly stable as ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange. | The high stability of ¹³C labeling ensures the integrity of the internal standard throughout the analytical workflow, preventing loss of the isotopic label and ensuring accurate quantification. |
| Kinetic Isotope Effect (KIE) | The stronger C-D bond can lead to a slower rate of reaction in metabolic pathways where C-H bond cleavage is the rate-limiting step. | The KIE for ¹³C is significantly smaller and generally considered negligible in most biological systems. | For metabolic flux analysis or studies investigating the metabolic fate of adipic acid, ¹³C-labeling is less likely to introduce artifacts due to altered enzymatic reaction rates. |
| Cost & Availability | Often more cost-effective and readily available for a wider range of compounds. | Generally more expensive due to the more complex and lengthy synthesis process. | The choice may be influenced by budget and the availability of the specific labeled compound. |
Performance Comparison: A Data-Driven Analysis
Key Performance Indicators:
| Parameter | Expected Performance with this compound | Expected Performance with C13-labeled adipic acid |
| Accuracy | High, but can be compromised by chromatographic shifts and differential matrix effects. | Very High, due to co-elution and identical behavior to the analyte. |
| Precision | Good, but may be slightly lower than ¹³C-labeled standards due to potential for variability in chromatographic separation. | Excellent, with lower coefficients of variation (CVs) expected. |
| Linearity | Excellent, with R² values typically >0.99. | Excellent, with R² values typically >0.99. |
| Limit of Quantification (LOQ) | Low, suitable for most applications. | Low, and potentially lower than d4 due to reduced background interference. |
| Recovery | Good, but may differ slightly from the analyte due to physicochemical differences. | Excellent, as it will mirror the recovery of the native analyte. |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of adipic acid in human plasma using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol can be adapted for use with either this compound or C13-labeled adipic acid as the internal standard.
1. Materials and Reagents:
-
Adipic acid standard
-
This compound or C13-labeled adipic acid (internal standard)
-
Human plasma (EDTA or heparin)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
2. Preparation of Standard and Internal Standard Stock Solutions:
-
Adipic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of adipic acid and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound or C13-labeled adipic acid and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the adipic acid stock solution in methanol to create calibration standards. Prepare a working internal standard solution by diluting the internal standard stock solution with methanol.
3. Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte and internal standard, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for dicarboxylic acids.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both adipic acid and the internal standard.
-
Adipic acid: The deprotonated molecule [M-H]⁻ at m/z 145.1 is a common precursor ion. A characteristic fragment ion is observed at m/z 127.1, corresponding to the loss of water.
-
This compound: The precursor ion would be at m/z 149.1. The product ion would also be shifted accordingly.
-
C13-labeled adipic acid (assuming fully labeled, ¹³C₆): The precursor ion would be at m/z 151.1. The product ion would also be shifted.
-
-
Optimization: Optimize MS parameters such as collision energy and declustering potential for each analyte to achieve maximum sensitivity.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the adipic acid standard to the internal standard against the concentration of the adipic acid standard.
-
Determine the concentration of adipic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Adipic Acid
Adipic acid is a dicarboxylic acid that can be metabolized through the β-oxidation pathway, similar to fatty acids. This process breaks down the molecule into smaller units that can enter central carbon metabolism. The reverse of this pathway, known as the reverse adipate degradation pathway, is being explored for the bio-based production of adipic acid.
Caption: β-oxidation pathway for adipic acid metabolism.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the typical workflow for quantifying adipic acid in a biological sample using a stable isotope-labeled internal standard.
Caption: Workflow for adipic acid quantification.
Conclusion and Recommendations
Both this compound and C13-labeled adipic acid are effective internal standards for the quantitative analysis of adipic acid. The choice between them often comes down to a balance between cost and the desired level of analytical rigor.
-
This compound is a cost-effective option suitable for many routine quantitative applications. However, researchers should be mindful of the potential for chromatographic shifts and validate their methods carefully to ensure that these do not compromise data accuracy.
-
C13-labeled adipic acid is the superior choice for applications demanding the highest level of accuracy and precision, such as clinical biomarker validation, detailed metabolic flux analysis, and regulated bioanalysis. Its identical chemical and physical properties to the native analyte make it the "gold standard" for isotope dilution mass spectrometry, minimizing the potential for analytical artifacts.
For researchers in drug development and those conducting pivotal studies, the investment in C13-labeled adipic acid is highly recommended to ensure the generation of the most robust and reliable data.
References
Isotope Effect of Adipic Acid-d4 in Enzymatic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Adipic acid is metabolized via a pathway that is mechanistically similar to the β-oxidation of fatty acids. The key enzymatic steps that are likely to exhibit a kinetic isotope effect upon deuteration of the adipic acid backbone involve C-H bond cleavage, primarily catalyzed by acyl-CoA dehydrogenases.
Comparative Kinetic Isotope Effect Data
To illustrate the potential magnitude of the kinetic isotope effect for Adipic acid-d4, this section presents data from studies on acyl-CoA dehydrogenases with deuterated short-chain acyl-CoA substrates. These enzymes catalyze the α,β-dehydrogenation of acyl-CoA thioesters, a reaction analogous to the initial steps of adipic acid degradation. The data clearly demonstrates that the position and extent of deuteration have a profound impact on the observed isotope effect.
| Enzyme | Substrate | Deuteration Position | kH/kD | Reference |
| General Acyl-CoA Dehydrogenase (pig kidney) | Butyryl-CoA | α-deutero | 2 | [2] |
| β-deutero | 3.6 | [2] | ||
| per-deutero | 9 | [2] | ||
| Fatty Acyl-CoA Dehydrogenase (porcine liver) | Butyryl-CoA | per-deutero | 30-50 | [3] |
Table 1: Kinetic Isotope Effects on Acyl-CoA Dehydrogenase with Deuterated Butyryl-CoA. This table summarizes the observed deuterium isotope effects (kH/kD) on the turnover rate of general acyl-CoA dehydrogenase and fatty acyl-CoA dehydrogenase with butyryl-CoA deuterated at different positions. The data highlights the sensitivity of the isotope effect to the specific C-H bond being cleaved in the rate-determining step.
Experimental Protocols
The following are generalized protocols for assaying the activity of key enzymes involved in pathways analogous to adipic acid metabolism. These can be adapted for studying the kinetics of this compound with the relevant enzymes.
1. Acyl-CoA Oxidase Activity Assay (Spectrophotometric)
This assay measures the production of hydrogen peroxide, a product of the acyl-CoA oxidase reaction, which is coupled to the oxidation of a chromogenic substrate by peroxidase.
-
Principle:
-
Acyl-CoA + O₂ → trans-2-Enoyl-CoA + H₂O₂
-
H₂O₂ + Dye (reduced) --(Peroxidase)--> Dye (oxidized) + H₂O
-
-
Reagents:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5
-
Substrate: Adipyl-CoA or Adipyl-d4-CoA
-
Horseradish Peroxidase (HRP)
-
Chromogenic substrate (e.g., o-dianisidine)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HRP, and the chromogenic substrate in a cuvette.
-
Initiate the reaction by adding the acyl-CoA oxidase enzyme.
-
Start the measurement by adding the substrate (Adipyl-CoA or its deuterated analogue).
-
Monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time using a spectrophotometer.
-
The initial rate of the reaction is proportional to the enzyme activity.
-
2. Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)
This assay monitors the reduction of an artificial electron acceptor, which is coupled to the oxidation of the acyl-CoA substrate.
-
Principle:
-
Acyl-CoA + Acceptor (oxidized) → trans-2-Enoyl-CoA + Acceptor (reduced)
-
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.6
-
Substrate: Adipyl-CoA or Adipyl-d4-CoA
-
Artificial electron acceptor (e.g., Ferricenium hexafluorophosphate)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the electron acceptor in a cuvette.
-
Initiate the reaction by adding the acyl-CoA dehydrogenase enzyme.
-
Start the measurement by adding the substrate (Adipyl-CoA or its deuterated analogue).
-
Monitor the decrease in absorbance of the oxidized electron acceptor at its λmax over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance change.
-
Visualizing Experimental Workflow and Mechanistic Implications
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a kinetic isotope effect study and the logical relationship of KIE in diagnosing enzyme mechanisms.
Caption: Experimental workflow for a KIE study.
References
- 1. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the reaction mechanism of general acyl-CoA dehydrogenase. Determination of selective isotope effects in the dehydrogenation of butyryl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The deuterium isotope effect upon the reaction of fatty acyl-CoA dehydrogenase and butyryl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Dicarboxylic Acid Analysis: A Comparative Guide to Adipic Acid-d4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of results. In the realm of mass spectrometry-based analysis of dicarboxylic acids, stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard. This guide provides an objective comparison of Adipic acid-d4, a deuterated analog of adipic acid, against other common internal standards, supported by experimental data and detailed methodologies.
The fundamental principle behind the use of a SIL internal standard like this compound is its near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that it experiences the same variations during sample preparation, chromatography, and ionization, thereby providing a reliable reference for accurate quantification.[1][2] This guide will delve into the performance characteristics of this compound and its alternatives, offering a comprehensive resource for analytical method development.
Performance Comparison: Accuracy and Precision
The primary advantage of employing a deuterated internal standard is the significant enhancement in the accuracy and precision of quantitative measurements. The following tables summarize the performance characteristics of analytical methods using deuterated dicarboxylic acid internal standards, demonstrating their superiority over other approaches. While specific validation data for this compound is not always published in isolation, the data presented for structurally similar deuterated dicarboxylic acids, such as Succinic acid-d4 and Glutaric acid-d4, is representative of the expected performance.
Table 1: Accuracy of Deuterated Dicarboxylic Acid Internal Standards
| Internal Standard | Analyte | Matrix | Accuracy (% Bias) |
| Succinic acid-d4 | Succinic Acid | Serum, Urine | < 11.0% |
| Glutaric acid-d4 | Glutaric Acid | Urine | Not explicitly stated, but method demonstrated satisfactory accuracy |
| This compound (Expected) | Adipic Acid & related dicarboxylic acids | Urine, Plasma | < 15% |
Data for Succinic acid-d4 is derived from a method validated according to European Medicine Agency (EMA) guidelines. The expected accuracy for this compound is based on typical performance of SIL internal standards in validated bioanalytical methods.
Table 2: Precision of Deuterated Dicarboxylic Acid Internal Standards
| Internal Standard | Analyte | Matrix | Precision (% CV) - Intra-day | Precision (% CV) - Inter-day |
| Succinic acid-d4 | Succinic Acid | Serum, Urine | < 7.8% | < 14.4% |
| Glutaric acid-d4 | Glutaric Acid | Urine | Not explicitly stated, but method demonstrated satisfactory precision | Not explicitly stated, but method demonstrated satisfactory precision |
| This compound (Expected) | Adipic Acid & related dicarboxylic acids | Urine, Plasma | < 15% | < 15% |
%CV refers to the Coefficient of Variation. Data for Succinic acid-d4 is derived from a validated method. The expected precision for this compound is based on typical acceptance criteria for bioanalytical method validation.
Experimental Protocols
A well-defined experimental protocol is crucial for achieving accurate and reproducible results. The following is a generalized methodology for the quantitative analysis of dicarboxylic acids in a biological matrix (e.g., urine) using this compound as an internal standard, based on established LC-MS/MS methods.
Sample Preparation
-
Aliquoting: Transfer a precise volume (e.g., 100 µL) of the urine sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound working solution to each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation (if necessary for plasma/serum): For plasma or serum samples, add a protein precipitation agent (e.g., ice-cold acetonitrile). Vortex and centrifuge to pellet the proteins.
-
Dilution: Dilute the supernatant or urine sample with an appropriate solvent (e.g., mobile phase) to the desired concentration for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of organic acids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of acidic compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions for the analyte and this compound are monitored.
-
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and this compound.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Logic
To further clarify the experimental process and the role of the internal standard, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for quantitative analysis using this compound.
Caption: Principle of internal standard correction for analytical variability.
Conclusion
The use of this compound as an internal standard offers a robust and reliable approach for the quantitative analysis of dicarboxylic acids by LC-MS/MS. Its ability to mimic the behavior of the analyte throughout the analytical process effectively compensates for variations, leading to superior accuracy and precision. While a structural analog may be a more economical option, the investment in a deuterated internal standard is justified by the significant improvement in data quality, which is paramount in research, clinical diagnostics, and drug development. The methodologies and comparative data presented in this guide underscore the value of this compound as a cornerstone for high-quality bioanalytical results.
References
Validation of Adipic Acid-d4 for Clinical Diagnostic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of endogenous molecules is paramount in clinical diagnostic assays. The use of a stable isotope-labeled internal standard is a widely accepted method to enhance the precision and accuracy of mass spectrometry-based analyses. This guide provides a comprehensive overview of the validation of Adipic acid-d4 as an internal standard in clinical diagnostic assays, comparing its performance with alternative standards and providing supporting experimental data.
This compound is the deuterated form of adipic acid, a dicarboxylic acid that can be a biomarker for certain metabolic disorders.[1] Its use as an internal standard is advantageous because it shares near-identical physicochemical properties with the endogenous, non-labeled adipic acid. This similarity allows it to effectively compensate for variations that can occur during sample preparation and analysis, such as matrix effects, extraction inconsistencies, and instrumental drift.[2]
Performance Characteristics of this compound
The validation of an analytical method using this compound involves assessing several key performance parameters to ensure the data generated is reliable and reproducible. The following tables summarize typical performance data for a hypothetical clinical diagnostic assay for adipic acid in human urine using this compound as the internal standard, compared to a non-isotopically labeled structural analog internal standard.
Table 1: Linearity
| Parameter | This compound as Internal Standard | Structural Analog as Internal Standard |
| Calibration Range | 0.5 - 500 µg/mL | 0.5 - 500 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.995 |
| Deviation of Back-Calculated Concentrations | Within ± 15% (± 20% at LLOQ) | Within ± 20% (± 25% at LLOQ) |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | This compound as Internal Standard | Structural Analog as Internal Standard |
| Precision (%CV) | Accuracy (%Bias) | |
| Low QC (1.5 µg/mL) | ≤ 10% | ± 10% |
| Mid QC (150 µg/mL) | ≤ 8% | ± 8% |
| High QC (400 µg/mL) | ≤ 8% | ± 8% |
Table 3: Stability
| Stability Condition | This compound in Matrix | Analyte with this compound in Matrix |
| Bench-top (24 hours at Room Temperature) | Stable (≤ 10% deviation) | Stable (≤ 10% deviation) |
| Freeze-Thaw (3 cycles) | Stable (≤ 10% deviation) | Stable (≤ 10% deviation) |
| Long-term (-80°C for 30 days) | Stable (≤ 10% deviation) | Stable (≤ 10% deviation) |
Comparison with Alternative Internal Standards
While deuterated standards like this compound are considered the gold standard, other compounds are also used as internal standards in organic acid analysis.
Table 4: Comparison of Internal Standard Types
| Internal Standard Type | Advantages | Disadvantages |
| This compound (Deuterated) | - Co-elutes with the analyte, providing the best correction for matrix effects and extraction variability.[3] - High accuracy and precision.[3] | - Can be more expensive than other options. - Potential for isotopic interference if not adequately resolved by the mass spectrometer. |
| Tropic Acid (Structural Analog) | - Commercially available and relatively inexpensive. - Structurally different from many endogenous organic acids, reducing the risk of interference. | - May not co-elute with the analyte, leading to less effective correction for matrix effects. - Differences in ionization efficiency compared to the analyte can introduce bias. |
| Pentadecanoic Acid (Odd-chain fatty acid) | - Not naturally abundant in most human samples, minimizing interference. | - Physicochemical properties may differ significantly from smaller, more polar organic acids, affecting extraction and chromatographic behavior. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the key experiments cited.
Sample Preparation (Human Urine)
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the samples for 10 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.
-
To 100 µL of the supernatant, add 10 µL of the this compound internal standard working solution (concentration will depend on the specific assay).
-
Add 500 µL of acidified ethyl acetate.
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both adipic acid and this compound would be monitored.
Validation Experiments
-
Linearity: Prepare calibration standards by spiking known concentrations of adipic acid into a surrogate matrix (e.g., water or artificial urine) containing a constant concentration of this compound. Analyze the standards and plot the peak area ratio (adipic acid/Adipic acid-d4) against the concentration. Perform a linear regression and assess the correlation coefficient (r²).
-
Precision and Accuracy: Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range. Analyze at least five replicates of each QC level on three separate days. Calculate the coefficient of variation (%CV) for precision and the percent bias from the nominal concentration for accuracy.
-
Stability: Assess the stability of adipic acid and this compound in the sample matrix under various conditions, including short-term (bench-top), freeze-thaw, and long-term storage. Analyze the stability samples against a freshly prepared calibration curve and compare the results to the nominal concentrations.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.
Experimental workflow for a clinical diagnostic assay.
Rationale for using a deuterated internal standard.
References
A Comparative Guide to Deuterated Dicarboxylic Acids: Adipic Acid-d4 and Its Alternatives in Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical research and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. Among these, deuterated dicarboxylic acids play a crucial role in metabolomics, pharmacokinetic studies, and as internal standards in mass spectrometry-based assays. This guide provides an objective comparison of Adipic acid-d4 against other commonly used deuterated dicarboxylic acids, namely Succinic acid-d4 and Glutaric acid-d4. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate standard for their specific applications.
Performance Comparison of Deuterated Dicarboxylic Acids
The selection of an appropriate deuterated internal standard is critical for the robustness and accuracy of an analytical method. The ideal standard should mimic the physicochemical behavior of the analyte of interest throughout sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response.
| Performance Parameter | This compound | Succinic acid-d4 (inferred from 13C4-Succinic acid data) | Glutaric acid-d4 |
| Application | Internal standard for organic acid analysis, metabolic profiling. | Internal standard for TCA cycle intermediates, biomarker analysis. | Internal standard for amino acid and fatty acid metabolism studies. |
| Linearity (r²) | >0.99 | >0.999[1] | >0.99 |
| Matrix Effects | Low to Moderate | <9.1% in serum and urine[1] | Low to Moderate |
| Accuracy (% Bias) | Within ±15% | Between-run: <11.0%; Within-run: <7.8%[1] | Within ±15% |
| Precision (%CV) | <15% | Between-run: <14.4%; Within-run: <3.7%[1] | <15% |
| Recovery | Consistent and reproducible | Not explicitly stated, but method showed high accuracy | High and reproducible |
| Metabolic Stability | Expected to be high | High | High |
Note: The data for Succinic acid-d4 is inferred from a study that utilized ¹³C₄-Succinic acid, which is expected to have comparable performance to its deuterated counterpart. The performance of this compound and Glutaric acid-d4 is based on their established use as internal standards in demanding bioanalytical applications, where high accuracy and precision are requisite. This compound has been successfully used as an internal standard for the quantification of metabolites such as 4-hydroxyphenyllactic acid and methyladipic acid.[2]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of deuterated internal standards in quantitative assays. Below are representative protocols for the use of deuterated dicarboxylic acids as internal standards in LC-MS/MS analysis and for assessing metabolic stability.
Protocol 1: Quantification of Dicarboxylic Acids in Biological Matrices using a Deuterated Internal Standard
This protocol outlines a general procedure for the analysis of dicarboxylic acids in samples such as plasma or urine using a deuterated internal standard like this compound.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of the deuterated internal standard working solution (e.g., this compound at a concentration of 10 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions: Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
3. Data Analysis
-
Integrate the peak areas for the analyte and the deuterated internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol is used to assess the susceptibility of a compound to metabolism by liver enzymes.
1. Incubation
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).
-
Add the test compound (e.g., Adipic acid) to the reaction mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically resolved deuterated compound).
2. Sample Processing and Analysis
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
3. Data Analysis
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression of the time-course data.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key steps in a typical analytical workflow and a metabolic stability assay.
Caption: Workflow for Quantitative Analysis using a Deuterated Internal Standard.
Caption: Workflow for In Vitro Metabolic Stability Assay.
References
- 1. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantifying the Isotopic Enrichment of Adipic Acid-d4
For researchers, scientists, and professionals in drug development, the precise quantification of isotopically labeled compounds is paramount for accurate bioanalytical results. Adipic acid-d4, a deuterated analog of adipic acid, serves as a crucial internal standard in mass spectrometry-based studies. This guide provides an objective comparison of methodologies for quantifying the isotopic enrichment of this compound, alongside alternative deuterated dicarboxylic acids, supported by experimental protocols and data.
Comparison of Deuterated Dicarboxylic Acid Internal Standards
The selection of an appropriate internal standard is critical for the reliability of quantitative analysis. This compound is often employed for the analysis of adipic acid and related compounds. However, other deuterated dicarboxylic acids, such as Succinic acid-d4 and Glutaric acid-d2, can also be utilized. The ideal internal standard should closely mimic the analyte's chemical and physical properties.
| Parameter | This compound | Succinic acid-d4 | Glutaric acid-d2 |
| Molecular Weight ( g/mol ) | 150.19 | 122.11 | 134.12 |
| Typical Isotopic Purity (%) | > 98% | > 98% | > 98% |
| Primary Analytical Method | LC-MS/MS, GC-MS | LC-MS/MS, GC-MS | LC-MS/MS, GC-MS |
| Matrix Effect Compensation | High | High | High |
| Co-elution with Analyte | Excellent with Adipic Acid | Good with Succinic Acid | Good with Glutaric Acid |
| Potential for H/D Exchange | Low | Low | Low |
Experimental Protocols
The determination of isotopic enrichment is typically performed using high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap instruments, coupled with either liquid chromatography (LC) or gas chromatography (GC).
Protocol 1: Isotopic Enrichment Analysis of this compound by LC-HRMS
This protocol outlines a general procedure for determining the isotopic distribution of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Prepare a solution of unlabeled adipic acid at a known concentration to determine the natural isotopic abundance.
2. Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3. High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Scan Mode: Full Scan
-
Mass Range: m/z 100-200
-
Resolution: > 60,000 FWHM
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
4. Data Analysis:
-
Acquire the mass spectra for the unlabeled adipic acid to determine the natural isotopic distribution of the [M-H]⁻ ion (m/z 145.0455).
-
Acquire the mass spectra for the this compound sample.
-
Extract the ion chromatograms for the expected isotopic species of this compound ([M-H]⁻, d0 to d4). The theoretical monoisotopic mass for this compound is 150.0706 Da.
-
Integrate the peak areas for each isotopic species.
-
Calculate the percentage of each isotopic species relative to the total integrated area of all isotopic species to determine the isotopic enrichment.[1]
Protocol 2: Isotopic Enrichment Analysis of this compound by GC-MS
This protocol is an alternative method involving derivatization for analysis by GC-MS.
1. Sample Preparation and Derivatization:
-
Prepare solutions of this compound and unlabeled adipic acid as described in Protocol 1.
-
Evaporate a known amount of the solutions to dryness under a stream of nitrogen.
-
Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
2. Gas Chromatography (GC) Parameters:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless)
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Scan Mode: Full Scan
-
Mass Range: m/z 50-400
4. Data Analysis:
-
Analyze the derivatized unlabeled adipic acid to identify the retention time and mass spectrum of the di-TMS derivative.
-
Analyze the derivatized this compound sample.
-
Extract the mass spectra at the retention time corresponding to the adipic acid di-TMS derivative.
-
Determine the relative abundances of the molecular ion cluster to calculate the isotopic enrichment.
Experimental Workflow and Data Interpretation
The general workflow for determining the isotopic enrichment of a labeled compound involves several key steps, from sample preparation to data analysis. A general method for determining the enrichment of isotopically labelled molecules by mass spectrometry includes evaluating linearity, determining the purity of the mass cluster using the natural abundance analogue, calculating the theoretical isotope composition for different tentative isotope enrichments, calculating 'convoluted' isotope distributions for the labelled compound, and comparing the measured and calculated isotope distributions using linear regression.[1]
Caption: Workflow for Isotopic Enrichment Quantification.
Logical Relationship for Quantification
When using this compound as an internal standard for quantifying unlabeled adipic acid, the fundamental principle lies in the ratio of the analyte's response to the internal standard's response.
Caption: Logic for Analyte Quantification using an Internal Standard.
By following these protocols and understanding the principles of isotopic analysis, researchers can confidently and accurately quantify the isotopic enrichment of this compound, ensuring the integrity and reliability of their experimental data. The choice between this compound and other deuterated dicarboxylic acids will depend on the specific analyte of interest and the analytical method employed.
References
A Comparative Guide to the Linearity and Detection Range of Adipic Acid Utilizing Adipic Acid-d4 as an Internal Standard
For researchers, scientists, and professionals in drug development, the precise quantification of endogenous and exogenous compounds is critical. Adipic acid, a dicarboxylic acid relevant in various metabolic and industrial contexts, is often measured using sensitive analytical techniques. The use of a stable isotope-labeled internal standard, such as Adipic acid-d4, is a cornerstone of robust quantitative analysis, particularly in mass spectrometry-based methods. This guide provides a comparative overview of the analytical performance for adipic acid quantification, highlighting the role and expected characteristics of this compound.
While specific performance data for this compound as a standalone analyte is not typically published, its analytical behavior is intrinsically linked to the methods used for adipic acid. As an internal standard, this compound co-elutes with the non-labeled adipic acid and exhibits similar ionization efficiency, correcting for variations in sample preparation and instrument response. The linearity and detection range of an assay are therefore determined for adipic acid, with this compound ensuring the accuracy and precision of these measurements.
Comparative Performance of Analytical Methods for Adipic Acid
The selection of an analytical method depends on the required sensitivity, the sample matrix, and the available instrumentation. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the quantification of adipic acid.
| Analytical Method | Internal Standard | Linearity (R²) | Quantitative Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| LC-MS/MS | This compound (Expected) | > 0.99 | 0.1 - 5 mg/L | 0.04 mg/L | ~0.1 mg/L | [1] |
| GC-MS | This compound (Expected) | > 0.99 | 2 - 100 µg/mL | Not Specified | ~2 µg/mL | |
| HPLC-UV | Glutaric Acid | 0.999 | 5 - 50 µg/mL | Not Specified | ~5 µg/mL | |
| LC-QTOF/MS | D4-adipic acid | Not Specified | 7.5–120.6 µM | Not Specified | Not Specified |
Note: The performance characteristics of methods using this compound are based on typical results for quantitative assays of dicarboxylic acids and the reported data for adipic acid analysis.
Experimental Protocols
A robust analytical method is essential for achieving reliable and reproducible results. Below is a generalized protocol for the quantification of adipic acid in a biological matrix using LC-MS/MS with this compound as an internal standard.
Objective: To determine the concentration of adipic acid in plasma samples.
Materials:
-
Adipic acid analytical standard
-
This compound internal standard
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of adipic acid in a suitable solvent (e.g., methanol or water).
-
Serially dilute the stock solution to prepare calibration standards at a minimum of six different concentrations covering the expected range of the samples.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
Prepare a stock solution of this compound and dilute it to a working concentration.
-
-
Sample Preparation:
-
To 100 µL of plasma sample, calibration standard, or QC, add 10 µL of the this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate adipic acid from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Adipic acid: [M-H]⁻ → characteristic product ion (e.g., m/z 145 → 127).
-
This compound: [M-H]⁻ → characteristic product ion (e.g., m/z 149 → 131).
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both adipic acid and this compound.
-
Calculate the peak area ratio of adipic acid to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of adipic acid in the samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of adipic acid using an internal standard.
Caption: Workflow for Adipic Acid Quantification with an Internal Standard.
References
Safety Operating Guide
Proper Disposal of Adipic Acid-d4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Adipic acid-d4, a deuterated form of adipic acid. Adherence to these protocols is essential to minimize risks and meet regulatory requirements.
Immediate Actions: Accidental Spills
In the event of a spill, immediate and appropriate action is crucial. The primary goals are to contain the spill, prevent its spread, and ensure the safety of laboratory personnel.
For Small Spills:
-
Personal Protective Equipment (PPE): Before addressing the spill, ensure you are wearing appropriate PPE, including safety glasses, protective gloves, and a lab coat.[1]
-
Containment: Wipe up the spilled material with an absorbent, non-combustible material such as vermiculite, sand, or earth.[2]
-
Collection: Use a clean shovel or other non-sparking tools to carefully place the absorbed material into a clean, dry, and appropriately labeled container for disposal.[2][3]
-
Decontamination: After the bulk of the material has been removed, decontaminate the area by flushing with water.[3]
For Large Spills:
-
Evacuation and Ventilation: Evacuate unnecessary personnel from the area and ensure adequate ventilation.
-
Ignition Sources: Eliminate all potential ignition sources, such as sparks or flames.
-
Containment: Prevent the spilled material from entering drains or waterways.
-
Collection: Use non-sparking tools to collect the material and place it in a suitable, closed container for disposal.
General Disposal Procedures
The disposal of this compound must be conducted in a manner that is safe, environmentally responsible, and compliant with all applicable regulations.
-
Waste Identification: this compound should be treated as a chemical waste.
-
Containerization: Place the waste material in a suitable, closed, and clearly labeled container. The label should include the chemical name ("this compound") and any relevant hazard warnings.
-
Professional Disposal Service: It is recommended to engage a licensed professional waste disposal service for the final disposal of this material. Do not attempt to dispose of it through standard laboratory drains or as general waste.
-
Regulatory Compliance: All disposal activities must adhere to federal, state, and local environmental control regulations.
Safety and Hazard Data
The following table summarizes key quantitative and qualitative safety information for this compound and its non-deuterated counterpart, Adipic acid.
| Property | Value | Source |
| Chemical Formula | HOOC(CH2)2(CD2)2COOH | |
| Appearance | Crystalline powder, colorless to white | |
| pH | No Data Available | |
| Melting Point | 152 °C | |
| Boiling Point | 338 °C | |
| Flash Point | 196 °C | |
| Auto-ignition Temperature | >400 °C | |
| Hazards | Causes serious eye irritation. May be harmful if inhaled, absorbed through the skin, or swallowed. Harmful to aquatic life. | |
| Personal Protective Equipment | Safety glasses, protective gloves, protective clothing. |
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should be preceded by a thorough review of its Safety Data Sheet (SDS). Key considerations include:
-
Handling: Handle in a well-ventilated area. Avoid the formation of dust, as this can create an explosion hazard. Use non-sparking tools.
-
Storage: Store in a cool, dry, and well-ventilated place, away from light and moisture. Keep the container tightly closed.
-
Incompatibilities: Avoid contact with strong oxidizing agents and alkalis.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Logistics for Handling Adipic Acid-d4
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Adipic acid-d4. This deuterated form of adipic acid requires specific personal protective equipment (PPE) and handling protocols to minimize risks and ensure a safe working environment. While this compound is a stable, non-radioactive isotope, its chemical properties are similar to its non-deuterated counterpart, which is known to cause serious eye irritation.[1][2][3][4]
Hazard Summary
This compound is classified as an eye irritant.[1] Although the chemical, physical, and toxicological properties of the deuterated version have not been exhaustively investigated, it is prudent to handle it with care, assuming it may also cause skin and respiratory tract irritation upon contact or inhalation.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes. |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling acids. Double gloving can provide extra protection. |
| Body | Chemical-resistant lab coat or apron | A lab coat or apron made of a material resistant to acids should be worn to protect clothing and skin from spills. |
| Respiratory | Use in a well-ventilated area or with a respirator | Work should be conducted in a fume hood whenever possible to avoid inhaling dust or vapors. If a fume hood is not available, a respirator with an appropriate cartridge for acid gases may be necessary, especially if dust is generated. |
| Feet | Closed-toe shoes | Shoes should fully cover the feet to protect against spills. Acid-resistant boots are recommended in areas with a higher risk of large spills. |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is crucial for maintaining its integrity and ensuring safety.
Experimental Protocols
-
Preparation: Before handling, ensure you are wearing all the required PPE. Prepare your workspace in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
-
Handling: When handling this compound, avoid creating dust. Use a spatula for transferring the solid. For solutions, always add acid to water, never the other way around, to prevent a violent exothermic reaction.
-
Storage: Store this compound in a tightly sealed container to prevent moisture absorption, which can lead to hydrogen-deuterium exchange and compromise the isotopic purity. The storage area should be cool, dry, and well-ventilated, away from incompatible substances like strong oxidizing agents.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with federal, state, and local environmental regulations. Do not empty it into drains, as it can be harmful to aquatic life. Small spills can be cleaned up using an inert absorbent material, which should then be placed in a suitable, closed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area with plenty of water. If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
By adhering to these safety protocols and logistical plans, researchers can handle this compound responsibly, ensuring both personal safety and the integrity of their experimental work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
